Ceftriaxone sodium
Description
Structure
2D Structure
Properties
Key on ui mechanism of action |
Ceftriaxone works by inhibiting the mucopeptide synthesis in the bacterial cell wall. The beta-lactam moiety of ceftriaxone binds to carboxypeptidases, endopeptidases, and transpeptidases in the bacterial cytoplasmic membrane. These enzymes are involved in cell-wall synthesis and cell division. Binding of ceftriaxone to these enzymes causes the enzyme to lose activity; therefore, the bacteria produce defective cell walls, causing cell death. |
|---|---|
CAS No. |
74578-69-1 |
Molecular Formula |
C18H16N8Na2O7S3 |
Molecular Weight |
598.6 g/mol |
IUPAC Name |
disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-2,4-diaza-1-azanidacyclohex-3-en-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C18H18N8O7S3.2Na/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;;/h5,9,15H,3-4H2,1-2H3,(H5,19,20,21,23,27,29,31,32);;/q;2*+1/p-2/b24-8-;;/t9-,15-;;/m1../s1 |
InChI Key |
LTFQVRWXHBGEMZ-BBJOQENWSA-L |
Isomeric SMILES |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O.[Na].[Na] |
Canonical SMILES |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+] |
Appearance |
White to light yellow solid powder. |
Color/Form |
Fluffy white powder White crystalline powde |
melting_point |
155 °C > 155 °C |
Other CAS No. |
113852-37-2 149394-66-1 |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
104376-79-6 (di-hydrochloride salt) 74578-69-1 (di-hydrochloride salt, hemiheptahydrate) |
shelf_life |
It is recommended that cidofovir admixtures be administered within 24 hours of preparation and that refrigeration or freezer storage not be used to extend this 24 hour limit. |
solubility |
1.05e-01 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Anhydrous Ceftriaxone Sodium Benaxona Cefatriaxone Cefaxona Ceftrex Ceftriaxon Ceftriaxon Curamed Ceftriaxon Hexal Ceftriaxona Andreu Ceftriaxona LDP Torlan Ceftriaxone Ceftriaxone Irex Ceftriaxone Sodium Ceftriaxone Sodium, Anhydrous Ceftriaxone, Disodium Salt Ceftriaxone, Disodium Salt, Hemiheptahydrate Lendacin Longacef Longaceph Ro 13 9904 Ro 13-9904 Ro 139904 Ro-13-9904 Ro13 9904 Ro13-9904 Ro139904 Rocefalin Rocefin Rocephin Rocephine Tacex Terbac |
Origin of Product |
United States |
Molecular Mechanism of Action and Interaction with Biological Systems
Bactericidal Action through Cell Wall Synthesis Inhibition
The principal mechanism underlying the bactericidal activity of Ceftriaxone (B1232239) Sodium involves the inhibition of bacterial cell wall synthesis. The bacterial cell wall, primarily composed of a mesh-like polymer called peptidoglycan, is crucial for maintaining cellular shape and integrity against internal osmotic pressure.
Ceftriaxone Sodium, a beta-lactam antibiotic, exerts its effect by binding to a class of bacterial enzymes known as penicillin-binding proteins (PBPs). google.comfishersci.nlnih.govmrc.ac.uknih.govmdpi.commdpi.comnih.govmrc.ac.ukproquest.commdpi.comwikipedia.org These proteins are located within the bacterial cytoplasmic membrane and are integral to the final stages of peptidoglycan synthesis and cell wall remodeling. [7, 14, 20 in previous turn, 27 in previous turn, 28 in previous turn] Ceftriaxone mimics the structure of the D-alanyl-D-alanine terminal portion of the peptidoglycan precursor, allowing it to acylate the active site serine residue of PBPs. [2, 4 in previous turn] This interaction is typically irreversible, leading to the inactivation of the PBP enzymes. [2, 4 in previous turn]
PBPs function as transpeptidases, catalyzing the cross-linking of linear peptidoglycan strands. [2, 3, 4 in previous turn, 8, 13, 14, 15, 19, 22, 23, 25] This transpeptidation reaction is essential for forming the rigid, cross-linked peptidoglycan mesh that provides the cell wall with its structural strength. By forming a stable covalent complex with the active site of PBPs, this compound inhibits this crucial transpeptidation process. [2, 3, 4 in previous turn, 8, 13, 14, 15, 16, 19, 23, 25] The inability of PBPs to perform this cross-linking function disrupts the assembly of a functional bacterial cell wall.
The inhibition of peptidoglycan cross-linking by this compound results in the formation of a defective and mechanically unstable cell wall. [3, 4 in previous turn, 13, 15, 23] This compromised cell wall is unable to withstand the high internal osmotic pressure of the bacterium. The disruption of cell wall synthesis can also trigger the activation of bacterial autolytic enzymes (autolysins), which further degrade the existing peptidoglycan structure. nih.govmdpi.comproquest.com The combined effects of a weakened cell wall and autolytic degradation lead to osmotic lysis and death of the bacterial cell. [3, 4 in previous turn, 8, 13, 15, 17, 18, 23]
Here is a summary of the bactericidal mechanism:
| Step | Description | Key Molecules Involved | Outcome |
| 1. Specific Binding to PBPs | Ceftriaxone binds specifically and often irreversibly to bacterial Penicillin-Binding Proteins (PBPs). | This compound, Penicillin-Binding Proteins (PBPs) | Inactivation of PBPs |
| 2. Interference with Transpeptidase Activity | Inactivated PBPs are unable to catalyze the cross-linking of peptidoglycan strands. | Penicillin-Binding Proteins (PBPs), Peptidoglycan | Impaired cell wall assembly |
| 3. Defective Cell Wall Formation/Autolysis | A weakened cell wall is formed; bacterial autolytic enzymes may be activated. | Peptidoglycan, Autolysins | Loss of structural integrity |
| 4. Cell Lysis | Bacterial cell ruptures due to internal osmotic pressure and enzymatic degradation. | Bacterial Cell Membrane, External Environment (Osmotic Pressure) | Bacterial cell death |
Interference with Peptidoglycan Cross-linking and Transpeptidase Activity
Modulation of Neurotransmitter Systems
Beyond its antibacterial actions, this compound has been shown to interact with the mammalian central nervous system by modulating the expression of glutamate (B1630785) transporters.
Research indicates that this compound can enhance the expression of excitatory amino acid transporters (EAATs), particularly GLT-1 (in rodents) and its human homolog, EAAT2. [1, 2, 3, 5, 16 in previous turn] These transporters, predominantly located on astrocytic cell membranes, are responsible for clearing glutamate from the extracellular space in the brain. google.com By increasing the levels of functional EAAT2/GLT-1 transporters, this compound facilitates enhanced glutamate reuptake, thereby reducing excessive extracellular glutamate concentrations. [1, 16 in previous turn] This action is considered a key mechanism contributing to the observed neuroprotective effects of ceftriaxone in models of neurological disorders characterized by glutamate excitotoxicity. [1, 2, 16 in previous turn]
The upregulation of EAAT2/GLT-1 expression by this compound is mediated through the activation of specific intracellular signaling cascades. Studies have demonstrated a critical role for the nuclear factor-kappa B (NF-κB) signaling pathway in this process. google.comnih.govacdb.pluswikipedia.orgiiarjournals.orgbiotech-asia.org Ceftriaxone has been shown to induce the nuclear translocation and activation of NF-κB subunits, such as p65. acdb.pluswikipedia.org This activation leads to increased binding of NF-κB to a specific response element within the promoter region of the EAAT2 gene, thereby enhancing its transcription. acdb.pluswikipedia.org
Furthermore, evidence suggests the involvement of the phosphoinositide 3-kinase (PI3K)/Akt pathway in the ceftriaxone-mediated increase in EAAT2/GLT-1 expression. fishersci.nlmdpi.commrc.ac.ukmdpi.comiiarjournals.orggoogle.com The Akt signaling pathway, which operates downstream of PI3K and is interconnected with NF-κB signaling, has been implicated in the transcriptional regulation of glutamate transporters. mdpi.commrc.ac.ukmdpi.com Studies have shown that ceftriaxone treatment can increase the phosphorylation and activation of Akt, suggesting that the PI3K/Akt pathway contributes to the enhanced expression of GLT-1/EAAT2 induced by ceftriaxone. mdpi.commrc.ac.uk This indicates that the upregulation of EAAT2/GLT-1 by this compound involves a complex interplay between the PI3K/Akt and NF-κB signaling pathways, leading to increased transporter synthesis and function. fishersci.nlmdpi.commrc.ac.ukmdpi.comiiarjournals.orggoogle.com
Here is a summary of the neurotransmitter modulation mechanism:
| Step | Description | Key Molecules Involved | Outcome |
| 1. Activation of Signaling Pathways | Ceftriaxone activates intracellular signaling pathways, including NF-κB and PI3K/Akt. | This compound, NF-κB, PI3K, Akt | Signal transduction leading to gene regulation |
| 2. NF-κB Activation and Nuclear Translocation | Activation leads to nuclear translocation of NF-κB subunits (e.g., p65). | NF-κB (p65 subunit) | Binding to target gene promoters |
| 3. Binding to EAAT2 Promoter | Activated NF-κB binds to specific sites on the EAAT2 (GLT-1) gene promoter. | NF-κB, EAAT2/GLT-1 gene promoter | Initiation/enhancement of EAAT2/GLT-1 transcription |
| 4. Increased EAAT2/GLT-1 Expression | Transcriptional activation results in increased synthesis of EAAT2/GLT-1 proteins. | EAAT2/GLT-1 mRNA, EAAT2/GLT-1 protein | Higher levels of glutamate transporters on astrocyte membranes |
| 5. Enhanced Glutamate Uptake | Increased EAAT2/GLT-1 transporters enhance the reuptake of glutamate from the synaptic cleft. | EAAT2/GLT-1, Glutamate | Reduced extracellular glutamate concentration, potential neuroprotection |
Implications for Glutamate Homeostasis Research in Neurological Models
Dysregulation of glutamate homeostasis is a significant feature in various neurological disorders. nih.govspandidos-publications.com Glutamate, as the main excitatory neurotransmitter in the central nervous system, requires precise regulation of its extracellular concentration. nih.govdergipark.org.tr Excitatory amino acid transporter 2 (EAAT2), primarily located on astroglial cells, is a major transporter responsible for clearing extracellular glutamate. dergipark.org.trnih.govplos.org
Ceftriaxone, a β-lactam antibiotic, has been shown to increase the expression and functional activity of EAAT2 in various in vitro and in vivo models. dergipark.org.trnih.govplos.orgnih.gov This upregulation of EAAT2 by ceftriaxone is considered a key mechanism underlying its potential neuroprotective effects in conditions associated with glutamate excitotoxicity. nih.govnih.gov Studies in animal models of neurological disorders such as ischemic stroke, amyotrophic lateral sclerosis (ALS), Huntington's disease, and epilepsy have demonstrated that ceftriaxone treatment can increase EAAT2 (also referred to as GLT-1 in rodents) expression and enhance glutamate uptake. nih.govdergipark.org.trnih.govplos.orgneupsykey.com This action helps to reduce excessive extracellular glutamate levels, which are implicated in neuronal damage. nih.govnih.govneupsykey.com
Research indicates that ceftriaxone's effect on EAAT2 expression may involve NF-κB-mediated transcriptional activation of the EAAT2 gene. nih.govplos.org While some studies show increased EAAT2 mRNA and protein levels, others have reported age-dependent or brain region-specific effects on EAAT2 expression following ceftriaxone administration in animal models. nih.goveneuro.org
Data from various neurological models highlight the impact of ceftriaxone on glutamate transporters:
| Neurological Model | Observed Effect of Ceftriaxone Treatment | Key Findings | Source |
| Ischemic Stroke (Rat Model) | Increased mRNA and protein expression of GLT-1 (EAAT2), increased glutamate uptake, increased GS activity. | Reduced infarction size and neuronal loss. Modulation of glutamate homeostasis may induce neuroprotection. nih.gov | nih.gov |
| Huntington's Disease (Mouse Model) | Increased GLT-1 expression, decreased extracellular glutamate concentration in the striatum. | Reduced HD-associated behaviors. nih.gov Note: Age-dependent effects on hippocampal GLT-1 expression observed in another study. eneuro.org | nih.goveneuro.org |
| Epilepsy (Rat Model) | Increased EAAT-2 expression and functional activity. | Reduced spike-wave frequency and amplitude of penicillin-induced epileptiform activity, suggesting anticonvulsant potential. dergipark.org.tr Mild anticonvulsant effect observed. nih.gov | dergipark.org.trnih.gov |
| Intermittent Hypoxia (Hippocampal Slices) | Preserved EAAT1 and EAAT2 expression, increased EAAT1 and EAAT2 expression in all conditions. | Prevented hypoxia-induced decrease in glutamate transporters, improved cell viability after excitotoxicity. plos.org | plos.org |
| Cocaine Self-Administration (Rat Model) | Restored nucleus accumbens levels of GLT-1 and xCT. | Attenuation of both cue- and cocaine-primed reinstatement. nih.gov | nih.gov |
These findings suggest that ceftriaxone's ability to modulate glutamate transporter activity, particularly EAAT2, plays a crucial role in its effects observed in these neurological models.
Interaction with Non-Microbial Molecular Targets
Beyond its influence on glutamate transporters, ceftriaxone has been found to interact with other molecular targets, including kinases involved in cellular proliferation.
Binding to and Suppression of Aurora B Kinase Activity
Research has identified Aurora B kinase as a potential 'off-target' of ceftriaxone. nih.govmedchemexpress.cnnih.gov Aurora B kinase is a serine-threonine protein kinase that plays a critical role in mitosis, including chromosome alignment and segregation. way2drug.combiorxiv.org Overexpression or dysregulation of Aurora kinases, including Aurora B, is associated with tumorigenesis and cancer. way2drug.combiorxiv.orgnih.gov
Studies have demonstrated that ceftriaxone can specifically bind with Aurora B in vitro and in cells. nih.govresearchgate.netresearchgate.net This binding leads to the suppression of Aurora B kinase activity. nih.govresearchgate.netresearchgate.net The inhibitory effect of ceftriaxone on Aurora B activity has been confirmed through in vitro kinase assays, showing a reduction in the phosphorylation of histone H3 at Ser10, a known substrate of Aurora B. nih.govresearchgate.net
Detailed research findings regarding the interaction include:
Ceftriaxone suppressed the growth of lung cancer cell lines, and this effect was linked to the inhibition of Aurora B kinase. researchgate.net
Knockdown of Aurora B decreased the inhibitory effects of ceftriaxone on cell growth, further supporting Aurora B as a target. researchgate.net
In vivo studies in murine models have also supported the anti-cancer potential of ceftriaxone, believed to be primarily through its direct binding to and inhibition of Aurora B. nih.govresearchgate.net
Molecular Docking and Interaction Analysis of Ceftriaxone with Aurora B
Molecular docking studies have been conducted to analyze the interaction between ceftriaxone and Aurora B at the molecular level. These analyses suggest that ceftriaxone binds to the ATP-binding site of Aurora B. researchgate.net
Specific interactions identified through molecular docking include the formation of hydrogen bonds between ceftriaxone and key amino acid residues in the Aurora B binding site, such as ALA173 and LYS101. researchgate.net Additionally, van der Waals contacts with residues like PHE172 have been observed in the docked model. researchgate.net
A proposed binding mode suggests that ceftriaxone occupies the ATP-binding site located between the N and C terminals of Aurora B. researchgate.net These molecular interactions provide insights into how ceftriaxone may exert its inhibitory effect on Aurora B kinase activity.
Biochemical and Genetic Mechanisms of Antimicrobial Resistance to Ceftriaxone Sodium
Enzymatic Hydrolysis by Beta-Lactamases
Beta-lactamases are bacterial enzymes that hydrolyze the beta-lactam ring, a core structural component of ceftriaxone (B1232239) sodium and other beta-lactam antibiotics, thereby inactivating the drug. mdpi.com The production of these enzymes is a major mechanism of resistance in both Gram-positive and Gram-negative bacteria. drugbank.comnih.govfda.govmdpi.com
Ceftriaxone is characterized by a high degree of stability in the presence of many beta-lactamases, including common penicillinases and cephalosporinases produced by both Gram-negative and Gram-positive bacteria. drugbank.comnih.govmedsafe.govt.nzwellingtonicu.comfda.govfda.gov This inherent stability contributes to its broad spectrum of activity.
Despite its stability against some beta-lactamases, resistance to ceftriaxone can occur through hydrolysis by other beta-lactamases, including extended-spectrum beta-lactamases (ESBLs). drugbank.comnih.gov ESBL production is a significant mechanism underlying bacterial resistance to beta-lactam antibiotics, including third-generation cephalosporins like ceftriaxone. mdpi.com These enzymes are capable of hydrolyzing oxyimino-cephalosporins. asm.org
ESBLs encompass a diverse group of enzymes classified into various genotypes, including TEM, SHV, CTX-M, OXA, and CMY, among others. mdpi.com The specific ESBL genotype present in a bacterium dictates the hydrolysis profile and the spectrum of resistance. For instance, CTX-M type beta-lactamases are known to hydrolyze cefotaxime (B1668864) and ceftriaxone more effectively than ceftazidime (B193861), although variations exist within the CTX-M family, such as CTX-M-15 showing higher hydrolysis rates for ceftazidime compared to CTX-M-3. asm.org Studies investigating resistance to ceftriaxone sodium have evaluated the presence and expression of genes encoding various beta-lactamases, including CMY, OXA, CTX-M, and TEM. mdpi.com The prevalence of specific genotypes can vary geographically and among different bacterial species. For example, a study on isolates from biomedical wastewater identified blaNDM-1 as the most prevalent carbapenemase gene, followed by blaOXA-1, blaSHV, blaCTX-M, and blaKPC, with none of the isolates harboring the blaTEM gene. frontiersin.org
Hydrolysis by Extended-Spectrum Beta-Lactamases (ESBLs)
Alterations in Penicillin-Binding Proteins (PBPs)
Penicillin-binding proteins are bacterial enzymes crucial for the synthesis and maintenance of the peptidoglycan layer, a vital component of the bacterial cell wall. mdpi.comnih.govrcsb.org this compound, like other beta-lactam antibiotics, exerts its effect by binding to the active site of PBPs, thereby inhibiting their transpeptidase activity and disrupting cell wall synthesis. drugbank.comwikipedia.orgnih.govmedsafe.govt.nzwellingtonicu.comasm.orgrcsb.orgasm.org Resistance can arise through alterations in the structure of these PBPs, leading to a reduced binding affinity for ceftriaxone. drugbank.comnih.govfda.govasm.org Altered PBPs are frequently observed as a resistance mechanism, particularly in Gram-positive bacteria. mdpi.com
Resistance to this compound due to altered PBPs is a consequence of molecular changes, primarily amino acid substitutions, within the PBP structure. These changes, particularly within the transpeptidase domain, can significantly reduce the binding affinity of ceftriaxone. rcsb.orgoup.commdpi.comnih.govresearchgate.netacs.org In Streptococcus pneumoniae, alterations in multiple PBPs, including PBP1a, PBP2b, and PBP2x, are involved in the development of resistance to beta-lactam antibiotics like ceftriaxone. oup.comnih.govasm.org Specific amino acid substitutions in PBP2b have been statistically linked to ceftriaxone nonsusceptibility in S. pneumoniae. nih.govasm.org
| PBP | Amino Acid Alterations Significantly Associated with Ceftriaxone Nonsusceptibility in S. pneumoniae nih.govasm.org |
| PBP2b | A320S, A327S, E338T, S362A, D369N, K371E, E374D |
In Neisseria gonorrhoeae, mutations in the penA gene, which encodes PBP2, are strongly associated with decreased susceptibility to expanded-spectrum cephalosporins, including ceftriaxone. mdpi.comnih.govacs.org Specific mutations, such as A501X substitutions in N. gonorrhoeae PBP2, have been shown to affect the second-order acylation rate constant (k2/KS) with ceftriaxone, indicating both a decrease in the acylation rate and an increase in the substrate constant (KS), which reflects weakened binding affinity. mdpi.comnih.govresearchgate.netacs.org Molecular modeling and dynamic simulations have provided insights into how these amino acid changes, particularly in regions like the β3–β4 loop of PBP2, can alter the conformation of the active site and impact ceftriaxone binding. mdpi.comnih.govresearchgate.net Alterations in PBP 2A have also been reported to play a role in the development of ceftriaxone resistance in S. pneumoniae. asm.orgnih.gov
The alterations in PBPs that lead to reduced ceftriaxone susceptibility are typically the result of acquired genetic modifications. These modifications often involve mutations within the chromosomal genes encoding the PBP enzymes. oup.commdpi.comnih.govacs.orgnih.govasm.orgnih.gov In some cases, resistance can be linked to the acquisition of mosaic PBP genes, which are thought to arise from recombination events between genes from different bacterial strains or species, particularly observed in S. pneumoniae. asm.org In N. gonorrhoeae, the transfer and acquisition of altered penA genes encoding modified PBP2 is a crucial step in the development of cephalosporin (B10832234) resistance. acs.org
Molecular Changes in PBP Structure Affecting Ceftriaxone Binding Affinity
Reduced Bacterial Cell Permeability
Reduced bacterial cell permeability is a significant mechanism contributing to resistance against antibiotics like ceftriaxone, particularly in Gram-negative bacteria. Gram-negative bacteria possess an outer membrane that acts as a barrier, limiting the entry of many antimicrobial agents nih.gov. This outer membrane contains porin channels that regulate the passage of hydrophilic molecules, including some antibiotics, into the periplasmic space tandfonline.com.
Mutations affecting the number or function of these porin channels can lead to decreased uptake of ceftriaxone, thereby reducing its intracellular concentration and effectiveness tandfonline.com. For instance, mutations in the penB gene, which encodes the PorB1b porin in Neisseria gonorrhoeae, have been shown to reduce outer membrane permeability to antibiotics, contributing to ceftriaxone resistance tandfonline.com. The impact of such permeability changes can be significantly enhanced when combined with other resistance mechanisms, such as the overexpression of efflux pumps tandfonline.com. Escherichia coli, a Gram-negative bacterium with a thinner peptidoglycan layer and a lipopolysaccharide outer membrane, exhibits lower permeability to antibiotics compared to Gram-positive bacteria, contributing to its inherent resistance nih.gov.
Role of Efflux Pump Systems
Efflux pumps are bacterial transporters located in the cell membrane that actively extrude a wide range of substrates, including antibiotics, from the bacterial cell to the external environment or the periplasmic space researchgate.netnih.govmicrobiologyresearch.org. This active transport lowers the intracellular concentration of the antibiotic, allowing bacteria to survive at higher external drug concentrations and contributing significantly to both intrinsic and acquired multidrug resistance (MDR) researchgate.netnih.govnih.gov.
Efflux pumps are energy-dependent systems. They can be classified based on their energy source: primary active transporters utilize ATP hydrolysis, while secondary active transporters use the energy from electrochemical gradients, such as the proton motive force nih.govscielo.bracs.org. Several superfamilies of efflux pumps exist in bacteria, including the ATP-Binding Cassette (ABC) family, Major Facilitator Superfamily (MFS), Small Multidrug Resistance (SMR) family, Multidrug and Toxin Extrusion (MATE) family, and the Resistance-Nodulation-Cell Division (RND) superfamily researchgate.netnih.govtandfonline.com.
Mechanisms of Drug Efflux by Bacterial Transporters (e.g., ABC-type xenobiotic transporter)
Bacterial efflux transporters employ various mechanisms to expel drugs. ABC transporters, for example, are primary active transporters that utilize the energy derived from ATP hydrolysis to translocate substrates across the membrane researchgate.netmicrobiologyresearch.orgacs.orgtandfonline.comnih.gov. They typically consist of two nucleotide-binding domains (NBDs) that bind and hydrolyze ATP and two transmembrane domains (TMDs) involved in substrate binding and translocation microbiologyresearch.org. In Gram-negative bacteria, some ABC transporters can form tripartite efflux pumps that span the entire cell envelope, working with periplasmic adaptor proteins and outer membrane channels to expel substrates directly to the external environment acs.orgtandfonline.comfrontiersin.org. The MacAB-TolC system is a well-studied example of a tripartite ABC transporter involved in the efflux of macrolide antibiotics and other compounds tandfonline.comfrontiersin.orgfrontiersin.org.
Other efflux pump families, such as RND, MFS, SMR, and MATE, are typically secondary active transporters that rely on ion gradients (e.g., proton motive force) to drive drug export researchgate.netscielo.bracs.orgtandfonline.com. RND pumps, particularly prevalent in Gram-negative bacteria, are often tripartite systems capable of extruding a broad range of antibiotics directly across the outer membrane researchgate.netscielo.brviamedica.pl. MFS transporters, found in both Gram-positive and Gram-negative bacteria, function as single-component pumps in the inner membrane microbiologyresearch.orgtandfonline.com.
Identification of Specific Efflux Pumps Contributing to Ceftriaxone Resistance (e.g., KpnEF, AdeIJK, AdeABC, AdeDE)
Several specific efflux pumps have been identified as contributing to ceftriaxone resistance in various bacterial species.
KpnEF: The KpnEF efflux pump, belonging to the Small Multidrug Resistance (SMR) family, has been implicated in resistance to ceftriaxone in Klebsiella pneumoniae mdpi.comthieme-connect.comresearchgate.netnih.govmcmaster.ca. Studies have shown that mutations in kpnEF can lead to increased susceptibility to ceftriaxone and other antibiotics nih.govmcmaster.ca. The KpnEF pump appears to play a role in broad-spectrum antimicrobial resistance in K. pneumoniae nih.gov.
AdeIJK: The AdeIJK efflux pump, a member of the Resistance-Nodulation-Cell Division (RND) family, is found in Acinetobacter baumannii and contributes to resistance against a range of antibiotics, including ceftriaxone mdpi.combrieflands.comnih.govasm.orgasm.org. High expression of the adeIJK operon has been associated with multidrug resistance in A. baumannii isolates brieflands.com. The AdeIJK pump is a tripartite system consisting of AdeI (membrane fusion protein), AdeJ (RND transporter), and AdeK (outer membrane protein) brieflands.comasm.orgmcmaster.ca.
AdeABC: The AdeABC efflux pump, another RND family transporter, is a major contributor to multidrug resistance in Acinetobacter baumannii and has been linked to resistance to various antibiotics, including beta-lactams viamedica.plmdpi.comnih.govasm.orgasm.orgnih.govcabidigitallibrary.orgnih.govd-nb.info. Overexpression of the adeABC efflux pump is associated with resistance to cephalosporins, including ceftriaxone, in A. baumannii nih.govcabidigitallibrary.org. This pump is also a tripartite system composed of AdeA (membrane fusion protein), AdeB (RND transporter), and AdeC (outer membrane protein) nih.govcabidigitallibrary.orgnih.gov.
AdeDE: The AdeDE efflux pump, also belonging to the RND family, has been identified in Acinetobacter species, including A. baumannii and Acinetobacter genomospecies 13TU viamedica.plmdpi.comnih.govasm.org. It has been shown to increase resistance to several antibiotics, including ceftazidime, and is believed to use a proton motive force for substrate export mdpi.comnih.gov. While AdeDE contributes to resistance to a range of drugs, its specific contribution to ceftriaxone resistance is less directly highlighted in the provided sources compared to AdeIJK and AdeABC, although it is a related RND pump in Acinetobacter species known to efflux beta-lactams viamedica.plmdpi.comnih.govasm.org.
Research findings often involve studying the expression levels of the genes encoding these efflux pumps and correlating them with antibiotic resistance profiles. For example, studies have investigated the presence and expression of adeI and adeJ genes (part of the AdeIJK pump) in relation to ceftriaxone resistance in A. baumannii isolates brieflands.com. Similarly, the overexpression of adeABC has been linked to increased resistance levels nih.govcabidigitallibrary.org.
Here is a summary of some efflux pumps and their association with ceftriaxone resistance:
| Efflux Pump Family | Specific Pump | Bacterial Species | Associated with Ceftriaxone Resistance? | Relevant Citations |
| SMR | KpnEF | Klebsiella pneumoniae | Yes | mdpi.comthieme-connect.comresearchgate.netnih.govmcmaster.ca |
| RND | AdeIJK | Acinetobacter baumannii | Yes | mdpi.combrieflands.comnih.govasm.orgasm.org |
| RND | AdeABC | Acinetobacter baumannii | Yes | viamedica.plmdpi.comnih.govasm.orgasm.orgnih.govcabidigitallibrary.orgnih.govd-nb.info |
| RND | AdeDE | Acinetobacter spp. | Potentially (effluxes related beta-lactams) | viamedica.plmdpi.comnih.govasm.org |
Note: This table is a representation of data discussed in the text and would ideally be presented as an interactive data table.
Energy Dependence and Molecular Characterization of Efflux Mechanisms
Efflux pumps are active transporters, meaning they require energy to move substrates against a concentration gradient nih.govscielo.bracs.org. As mentioned earlier, this energy is derived either from the hydrolysis of ATP (for primary transporters like ABC pumps) or from the electrochemical gradient of ions, such as protons or sodium ions (for secondary transporters like RND, MFS, SMR, and MATE pumps) nih.govscielo.bracs.org.
Molecular characterization of efflux mechanisms involves understanding the structure of the efflux pumps, the genes encoding them, and the regulatory mechanisms controlling their expression. For tripartite systems like many RND and some ABC pumps in Gram-negative bacteria, this includes the inner membrane transporter, the periplasmic membrane fusion protein (MFP), and the outer membrane protein (OMP) scielo.bracs.orgtandfonline.comfrontiersin.orgviamedica.plnih.gov. The interaction and conformational changes within these components, driven by energy, facilitate the translocation of the substrate across the bacterial envelope tandfonline.comfrontiersin.org.
The genes encoding efflux pumps are often located on bacterial chromosomes, contributing to intrinsic resistance, but can also be found on plasmids or transposons, allowing for horizontal transfer of resistance between bacteria nih.govnih.govtandfonline.com. Expression of these genes can be constitutive or regulated by various factors, including transcriptional regulators and environmental stimuli nih.govtandfonline.comnih.gov. Mutations in regulatory genes can lead to the overexpression of efflux pumps, resulting in increased antibiotic resistance viamedica.plnih.govcabidigitallibrary.orgnih.gov.
Detailed research findings often involve genetic studies (e.g., gene knockout or overexpression), biochemical assays to measure efflux activity, and structural studies to determine the three-dimensional structure of the pumps and how they interact with substrates and energy sources microbiologyresearch.orgnih.govnih.gov. For example, studies have characterized the genes encoding the AdeIJK pump (adeI, adeJ, adeK) and confirmed their co-transcription asm.org. Similarly, the components of the AdeABC pump (adeA, adeB, adeC) and their regulatory system (adeRS) have been studied in detail in A. baumannii nih.govcabidigitallibrary.orgnih.gov. The molecular characterization of efflux pumps provides crucial insights into how they function and how their activity contributes to antibiotic resistance.
Advanced Synthetic Methodologies for Ceftriaxone Sodium and Its Derivatives
Synthesis from Key Precursors
Utilization of 7-Aminocephalosporanic Acid (7-ACA)
7-Aminocephalosporanic Acid (7-ACA) serves as a fundamental starting material for the synthesis of numerous cephalosporin (B10832234) antibiotics, including Ceftriaxone (B1232239) Sodium. 7-ACA possesses the core β-lactam-dihydrothiazine ring structure, with amino and carboxyl groups at the 7 and 4 positions, respectively, and an acetoxymethyl group at the 3 position. wikipedia.orgfishersci.be The synthesis of Ceftriaxone from 7-ACA typically involves the introduction of the characteristic side chains at the C-7 amino group and the modification of the C-3 substituent. One common approach involves the conversion of 7-ACA to 7-ACT, which is a crucial intermediate in the Ceftriaxone synthesis pathway. researchgate.netmdpi.com This conversion involves the reaction of 7-ACA with a thiotriazinone derivative, leading to the displacement of the acetoxymethyl group at the C-3 position by the thiomethyl group of the triazine ring. researchgate.netmdpi.com
Synthesis via 7-Amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazine-3-yl)thiomethyl]cephalosporanic Acid (7-ACT)
7-Amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazine-3-yl)thiomethyl]cephalosporanic Acid (7-ACT) is a pivotal intermediate in the synthesis of Ceftriaxone Sodium. researchgate.netmdpi.com It is typically synthesized from 7-ACA by reacting it with a thiotriazinone (TTZ) derivative, such as 2,5-dihydro-6-hydroxy-2-methyl-3-mercapto-5-oxo-1,2,4-triazine, under specific catalytic conditions. researchgate.netmdpi.comcpu.edu.cn This reaction involves the nucleophilic substitution at the C-3 position of the cephalosporin nucleus. mdpi.com Once 7-ACT is obtained, the synthesis of Ceftriaxone proceeds by coupling the amino group at the C-7 position of 7-ACT with an activated form of the 2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetic acid side chain. researchgate.netmdpi.comresearchgate.net This condensation reaction forms the amide bond characteristic of Ceftriaxone. researchgate.net The final step involves the formation of the sodium salt to yield this compound. researchgate.netresearchgate.net
Condensation Reactions and Catalytic Systems
The formation of the amide bond at the C-7 position of the cephalosporin nucleus is a critical step in the synthesis of Ceftriaxone. This is typically achieved through condensation reactions between the 7-amino group of 7-ACT and an activated carboxylic acid derivative of the aminothiazolyl methoxyimino side chain.
Application of Organic Bases and Specific Catalysts (e.g., BF3/CH3CN, triethylamine)
Organic bases play a significant role in facilitating the condensation reactions by activating the carboxylic acid component or by neutralizing the acidic byproducts formed during the reaction. Triethylamine is a commonly used organic base in the synthesis of Ceftriaxone. researchgate.netcpu.edu.cngoogle.com It can be used as a catalyst in the condensation of 7-ACT with active esters like 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic thiobenzothiazole ester (AE active ester). researchgate.netcpu.edu.cn
Specific catalysts are also employed to enhance the efficiency and yield of the synthetic steps. Boron trifluoride complexes, such as boron trifluoride acetonitrile (B52724) complex (BF3/CH3CN), are utilized as catalysts, particularly in the initial step of synthesizing 7-ACT from 7-ACA and thiotriazinone. researchgate.netmdpi.comcpu.edu.cn BF3/CH3CN acts as a Lewis acid, promoting the reaction at the C-3 position of 7-ACA. mdpi.comnih.gov Studies have investigated the changes in Raman spectra during the 7-ACT synthesis catalyzed by BF3-acetonitrile complex, observing the emergence of the 7-ACT peak and the decrease in the thiotriazinone peak over time. mdpi.com
Condensation with Active Esters (e.g., MAEM, AE active ester, phosphonate (B1237965) esters)
The condensation reaction at the C-7 position often involves the use of activated esters of the 2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetic acid side chain. These active esters are more reactive towards the amino group of 7-ACT compared to the free carboxylic acid.
MAEM (2-Mercaptobenzothiazolyl (Z)-2-(2-Aminothiazole-4-yl)-2-Methoxyimino Acetate) is a widely used active ester in Ceftriaxone synthesis. researchgate.netresearchgate.net The reaction of 7-ACT with MAEM, followed by treatment with a sodium salt in basic conditions, yields this compound. researchgate.netresearchgate.net While effective, the use of certain active esters like MAEM can have disadvantages, such as the formation of byproducts like mercaptobenzothiazole. researchgate.netscribd.com
AE active ester (2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic thiobenzothiazole ester) is another active ester employed in the condensation with 7-ACT, often in the presence of an organic base catalyst like triethylamine. researchgate.netcpu.edu.cn
Novel active esters, including phosphonate esters, have been explored to improve the synthesis of Ceftriaxone. researchgate.netscirp.org Research has shown that certain active phosphonate esters exhibit high reactivity and can lead to higher yields of Ceftriaxone compared to commonly used AE active ester. researchgate.netscirp.orgresearchgate.net For instance, one study reported that an anhydride (B1165640) abbreviated as ANPTA, a phosphonate ester, showed the highest reactivity, achieving a pilot-scale yield of 95.7% in Ceftriaxone preparation. researchgate.net This was a significant increase compared to the yield obtained using AE active ester (92.5% HPLC yield). researchgate.net Theoretical studies, such as the analysis of Mulliken atomic charge distribution, have been conducted to understand the higher activity of these novel active esters. researchgate.netscirp.org
Table 1: Comparison of Ceftriaxone Yields with Different Active Esters
| Active Ester Type | Example (if specified) | Reported Yield (%) | Reference |
| MAEM | - | 72.17 (at 1:2 mole ratio of 7-ACT:MAEM) | researchgate.net |
| AE active ester | - | 92.5 (HPLC) | researchgate.net |
| Novel Phosphonate Ester | ANPTA | 95.7 (Pilot-scale) | researchgate.net |
Note: Yields can vary depending on specific reaction conditions and scale.
Novel Synthetic Approaches
Ongoing research aims to develop novel and improved synthetic methods for this compound, focusing on aspects such as increased yield, reduced environmental impact, simplified procedures, and the avoidance of toxic reagents or byproducts. Some novel approaches include one-pot synthesis methods, which streamline the process by conducting multiple reaction steps without isolating intermediates. google.comgoogle.com For example, a one-pot method starting from 7-ACT involves direct reaction with an AE active ester in an organic solvent in the presence of an organic base, followed by salt formation to obtain this compound. google.com Another approach explores the use of different catalysts and solvent systems to improve efficiency and reduce the use of volatile or toxic substances like acetonitrile. google.compatsnap.com The development of new active esters, such as the highly reactive phosphonate esters, represents a significant area of novel synthetic research aimed at improving condensation efficiency and product purity. researchgate.netscirp.org
One-Pot Synthesis Strategies for Improved Efficiency and Reduced Solvent Consumption
Traditional multi-step synthesis of this compound often involves the isolation and purification of intermediates, which can be time-consuming, labor-intensive, and require significant amounts of solvents. One-pot synthesis strategies aim to carry out sequential reactions in a single vessel, thereby improving efficiency, reducing reaction time, and minimizing solvent consumption.
One approach to one-pot synthesis involves the reaction of 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazine-3-yl)thiomethyl]cephalosporanic acid (7-ACT), an intermediate derived from 7-ACA, with an activated ester derivative, such as 2-mercaptobenzothiazolyl (Z)-2-(2-Aminothiazole-4-yl)-2-Methoxyimino Acetate (B1210297) (MAEM). researchgate.net This condensation is typically catalyzed by an organic base. google.com Following the condensation, the ceftriaxone acid formed is directly converted to the sodium salt in the same pot by adding a sodium salt-forming agent, such as sodium acetate or sodium 2-ethylhexanoate. researchgate.netresearchgate.netgoogle.com The product, this compound, is then isolated, often by solventing-out using a water-miscible organic solvent like acetone (B3395972) or ethanol. researchgate.netgoogle.com
An improved one-pot process described in patent literature involves carrying out the reaction of a 7-amino-3-desacetoxy-3-[2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)-thio]-3-cephem-4-carboxylic acid derivative with 4-chloro-2-methoxyimino-3-oxobutyric acid, activated as a 2-mercaptobenzothiazolyl ester, followed by cyclization with thiourea (B124793) to yield ceftriaxone. google.com This method allows the subsequent conversion of ceftriaxone to its disodium (B8443419) hemiheptahydrate salt in the same reaction vessel using a mixture of acetone and water as the solvent system. google.com This integrated approach eliminates the need to isolate the ceftriaxone acid intermediate, simplifying the process and reducing solvent usage. google.com
Research has evaluated the influence of reactant mole ratios in this compound synthesis on production yield. One study indicated that a higher mole ratio of MAEM to 7-ACT could lead to a higher yield. researchgate.net For instance, a mole ratio of 1:2 (7-ACT to MAEM) resulted in a yield of 72.17% with 99.32% purity. researchgate.net This highlights that optimization of reactant ratios within a one-pot strategy is crucial for maximizing product yield and purity.
| Reactant | Role in Synthesis |
|---|---|
| 7-ACA | Starting material, core structure wikipedia.org |
| 7-ACT | Intermediate derived from 7-ACA researchgate.net |
| MAEM | Activated ester for condensation with 7-ACT researchgate.net |
| Organic Base | Catalyst for condensation google.com |
| Sodium Salt-Forming Agent (e.g., Sodium Acetate, Sodium 2-ethylhexanoate) | Converts ceftriaxone acid to sodium salt researchgate.netresearchgate.netgoogle.com |
| Acetone/Water Mixture | Solvent system in some one-pot processes google.com |
Elimination of Toxic Byproducts and Purification Techniques
The synthesis of this compound can generate toxic byproducts, and effective purification techniques are essential to ensure the quality and safety of the final product. A significant byproduct in some synthetic routes is 2-mercaptobenzothiazole (B37678) (M), which is formed when using 2-mercaptobenzothiazolyl activated esters like MAEM. researchgate.net
Improved processes focus on eliminating or minimizing the formation of such toxic byproducts. One method involves removing 2-mercaptobenzothiazole through filtration after the condensation reaction. researchgate.net The filtrate containing ceftriaxone is then processed further. researchgate.net Another synthetic approach aims to avoid the formation of mercaptobenzothiazole byproducts altogether by condensing 7-ACT guanidine (B92328) salt with aminothiaximetic acid anhydride. google.com
Purification of this compound typically involves crystallization techniques. Solventing-out, often using acetone, is a common method to precipitate the product from the reaction mixture. researchgate.netgoogle.com The purity of the final this compound is a critical quality parameter. High-performance liquid chromatography (HPLC) is a widely used analytical method for determining the purity of this compound and identifying impurities. researchgate.netgoogle.comunesp.br Processes have been developed that yield this compound with high purity, exceeding 99% by HPLC analysis, and with minimal levels of unknown impurities. google.com
Recent research explores advanced crystallization techniques, such as membrane-assisted spherical crystallization (MASC), to improve the physical properties and purity of this compound particles. acs.orgresearchgate.net MASC technology has shown promise in producing monodisperse spherical agglomerates with improved crystal size distribution and reduced impurities compared to conventional spherical crystallization. acs.org Studies have demonstrated that this compound produced via MASC can maintain pharmacopoeia-required purity levels for longer periods compared to products from conventional methods, indicating enhanced stability. acs.org
| Byproduct/Impurity | Method of Elimination/Control | Analytical Technique for Purity Assessment |
|---|---|---|
| 2-Mercaptobenzothiazole (M) | Filtration researchgate.net, Alternative synthesis routes google.com | - |
| Impurities in final product | Crystallization (e.g., solventing-out) researchgate.netgoogle.com, Advanced crystallization (e.g., MASC) acs.org | HPLC researchgate.netgoogle.comunesp.br |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles in the synthesis of pharmaceuticals like this compound is crucial for reducing the environmental impact of manufacturing processes. Green chemistry emphasizes principles such as minimizing waste, using less hazardous chemicals and solvents, designing energy-efficient processes, and using renewable feedstocks. kahedu.edu.inacs.org
One of the core principles is atom economy, which aims to maximize the incorporation of all materials used in the synthesis into the final product, thereby minimizing waste. acs.org Evaluating synthetic routes based on their atom economy can help identify more sustainable processes.
Reduction of solvent consumption and the use of less toxic solvents are key aspects of green chemistry in synthesis. kahedu.edu.in One-pot synthesis strategies, as discussed earlier, directly contribute to reduced solvent usage by minimizing the number of isolation and purification steps. google.com Replacing hazardous organic solvents with greener alternatives, such as water or lower toxicity solvents, is another important consideration. kahedu.edu.in Some improved synthetic methods for this compound utilize water or mixtures of water with less toxic organic solvents like acetone or ethyl acetate. google.comgoogle.com
Designing energy-efficient processes is also a significant green chemistry principle. kahedu.edu.in This can involve conducting reactions at milder temperatures and pressures, reducing the need for extensive heating or cooling. kahedu.edu.in
Furthermore, green chemistry encourages the elimination or reduction of toxic byproducts at the source rather than dealing with their disposal later. kahedu.edu.in Synthetic routes that inherently produce fewer or less toxic byproducts are preferred. The development of synthetic methods that avoid the formation of highly toxic byproducts like 2-mercaptobenzothiazole aligns with this principle. google.com
| Green Chemistry Principle | Application in this compound Synthesis |
|---|---|
| Waste Prevention / Atom Economy | One-pot synthesis strategies to minimize intermediates and steps google.com, Development of synthetic routes with fewer byproducts google.com |
| Use of Less Hazardous Solvents | Utilization of water or mixtures with less toxic organic solvents google.comgoogle.com |
| Design for Energy Efficiency | Conducting reactions at milder conditions (implied by process descriptions) google.comgoogle.com |
| Design for Degradation | (Not specifically addressed in search results for the molecule itself, but relevant for byproducts) |
| Real-time analysis for Pollution Prevention | Use of analytical methods like HPLC for process monitoring and quality control unesp.br |
Advanced Analytical Chemistry and Characterization of Ceftriaxone Sodium
Spectroscopic Characterization
Spectroscopic methods offer valuable tools for the analysis of ceftriaxone (B1232239) sodium, allowing for both qualitative identification and quantitative determination.
UV-Visible Spectrophotometry: Method Development and Validation for Quantification
UV-Visible spectrophotometry is a widely applied technique for the quantification of ceftriaxone sodium due to its simplicity, speed, and cost-effectiveness nih.govresearchgate.net. Method development typically involves identifying the maximum absorbance wavelength (λmax) of this compound in a suitable solvent. Several studies report the λmax of this compound in distilled water at 241 nm nih.gov. Other methods utilize different wavelengths or complexation reactions to enhance sensitivity or selectivity. For instance, one method is based on the formation of a complex with copper(II), with the resulting blue-green solution measured at 635 nm tishreen.edu.sy. Another approach involves a reaction with 3-methyl-2-benzothiazoline hydrazone hydrochloride and ferric chloride, forming a green chromogen with maximum absorption at 628 nm researchgate.net.
Validation of UV-Vis methods for this compound quantification is performed according to guidelines such as those from the International Conference on Harmonisation (ICH) . Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) .
Several validated UV-Vis methods have been reported with varying linearity ranges and detection limits:
| Method Solvent/Reaction | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Distilled water | 241 | 5 – 50 | 0.9983 | N/A | N/A | nih.gov |
| Distilled water | 241 | 10 – 20 | 0.9992 | N/A | N/A | nih.gov |
| Distilled water (in nanoparticles) | 241 | 2 – 18 | 0.999 | 0.3368 | 1.0206 | |
| Phosphate (B84403) buffer pH 7.4 (Method I) | 340 | 5 – 40 | 0.996 | 0.0646 | 0.189 | researchgate.netsphinxsai.com |
| Phosphate buffer pH 7.4 (Method II) | 360 | 5 – 40 | 0.998 | 0.0796 | 0.176 | researchgate.netsphinxsai.com |
| Complexation with Copper(II) | 635 | 8 – 70 | 0.999 | N/A | N/A | tishreen.edu.sy |
| Reaction with 3-methyl-2-benzothiazoline hydrazone and FeCl₃ | 628 | 10 – 50 | N/A | N/A | N/A | researchgate.net |
These methods have been successfully applied for the determination of this compound in pharmaceutical formulations such as powder for injection and nanoparticles nih.gov.
Infrared Spectroscopy (IR): Development of Environmentally Friendly Quantification Methods
Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FT-IR) transmission spectroscopy, has emerged as an environmentally friendly technique for the quantification of this compound sapub.orgsapub.org. A significant advantage of this method is the avoidance of organic solvents, aligning with green chemistry principles and reducing waste generation sapub.orgsapub.org.
A validated FT-IR method for quantifying this compound in powder for injection involves measuring the absorbance of the carbonyl band in the region of 1800 to 1700 cm⁻¹ sapub.orgsapub.org. This band is specific to the drug molecule and is useful for its determination sapub.orgsapub.org. The method demonstrated linearity over a concentration range of 0.4-1.2 mg, with a correlation coefficient of 0.9983 sapub.orgsapub.org. The LOD and LOQ were determined to be 0.016 mg and 0.049 mg, respectively sapub.orgsapub.org. This IR method is considered low-cost and suitable for routine quality control in the pharmaceutical industry sapub.orgsapub.org.
Spectrofluorimetry and Chemiluminescence Techniques
Spectrofluorimetry and chemiluminescence techniques offer sensitive alternatives for the determination of this compound scielo.brresearchgate.netresearchgate.net. While ceftriaxone itself is non-fluorescent, it can be converted into a fluorescent compound through reactions with fluorogenic agents researchgate.netresearchgate.net. One developed spectrofluorimetric method involves reacting ceftriaxone with ethyl acetoacetate (B1235776) and formaldehyde (B43269) in a buffered medium at pH 4.2 and 90°C researchgate.net. The resulting fluorescent product exhibits excitation and emission wavelengths at 316 nm and 388 nm, respectively researchgate.net. This method has been validated for the quantification of ceftriaxone in bulk powder, pharmaceutical formulations, and spiked human plasma, demonstrating reproducibility, accuracy, and sensitivity researchgate.net.
Chemiluminescence detection has also been employed for this compound analysis. A flow injection analysis method utilizes the chemiluminescence generated from the oxidation of this compound alkali hydrolysate by potassium permanganate (B83412) in polyphosphoric acid researchgate.net. This method showed linearity in the range of 0.05 to 100 µg/mL with a detection limit of 25 ng/mL and a relative standard deviation of 0.6% for replicate determinations researchgate.net.
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Structure Confirmation and Degradation Product Identification
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), often coupled with chromatographic techniques (LC-MS, LC-MS/MS), are powerful tools for confirming the structure of this compound and identifying its degradation products unesp.brresearchgate.netnih.govresearchgate.net.
NMR spectroscopy provides detailed information about the structural elucidation of the molecule, including the arrangement of atoms and their connectivity researchgate.netnih.gov. MS provides information about the molecular weight and fragmentation pattern, which is crucial for identifying unknown compounds, including impurities and degradation products researchgate.netnih.gov. LC-MS and LC-MS/MS combine the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the identification of components based on their mass-to-charge ratio and fragmentation patterns unesp.brresearchgate.netnih.govresearchgate.netnih.gov.
These techniques have been used in forced degradation studies to understand how this compound breaks down under various stress conditions (e.g., acid hydrolysis, oxidation) and to identify the resulting degradation products nih.govresearchgate.nettandfonline.comresearchgate.net. For example, LC-MS/MS has been used to characterize degradation impurities in related cephalosporin (B10832234) drug substances, providing insights into potential degradation pathways nih.gov.
Chromatographic Separation and Quantification
Chromatographic methods are essential for separating this compound from impurities, degradation products, and matrix components before quantification.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used and validated techniques for the separation and quantification of this compound in various samples, including pharmaceutical formulations and biological matrices nih.govunesp.brresearchgate.netekb.egtjnpr.orgnih.govnih.gov. These methods offer high sensitivity, selectivity, and accuracy.
Numerous HPLC and UPLC methods have been developed for this compound analysis, often employing reversed-phase columns (e.g., C18) and various mobile phase compositions researchgate.netekb.egtjnpr.orggsconlinepress.comtjnpr.orgscielo.org.mxnih.gov. Detection is commonly performed using UV detectors at wavelengths such as 220 nm, 230 nm, 240 nm, 254 nm, 260 nm, or 280 nm, depending on the specific method and potential interfering substances researchgate.nettandfonline.comresearchgate.netekb.egtjnpr.orggsconlinepress.comtjnpr.orgscielo.org.mxnih.gov.
Validation of HPLC and UPLC methods for this compound follows ICH guidelines, assessing parameters like linearity, accuracy, precision, specificity, LOD, and LOQ gsconlinepress.comtjnpr.orgscielo.org.mxnih.gov.
Here are examples of validated HPLC and UPLC methods for this compound:
| Method Type | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| RP-HPLC | C18 | Acetonitrile (B52724):Methanol:Triethyl amine buffer (1:1:2) pH 7 | 0.6 | 260 | 0.5 – 250 | 0.017 | 0.0515 | scielo.org.mx |
| RP-HPLC | X-Bridge C18 | Phosphate buffer:Methanol (73:27) | 1.0 | 254 | N/A | 0.0472 | 0.157 | tjnpr.orgtjnpr.org |
| RP-HPLC | Zorbax SB C18 | Purified water acidified with 0.2% orthophosphoric acid:Ethanol (87:13) | 0.9 | 260 | 20 – 120 | N/A | N/A | nih.gov |
| RP-HPLC | Hypersil ODS C18 | Acetonitrile:Tetrabutyl ammonium (B1175870) hydroxide (B78521) (70:30) pH 7 | N/A | 220 | N/A | 0.008** | N/A | researchgate.net |
| RP-HPLC | C18 | Methanol:De-ionized water (80:20) | 0.7 | Multiple | 2.0 – 12.0 | N/A | N/A | ekb.eg |
| RP-UPLC | Purospher Star C18 | 0.05M Sodium di-hydrogen ortho-phosphate (B1173645) dihydrate:Acetonitrile (86:14) pH 4.5 | 0.4 | 254 | 10 – 70 | N/A | N/A | iosrphr.org |
| HPLC-MS/MS | Kinetex C18 | Methanol:0.01 M ammonium acetate (B1210297) pH 6.4 (70:30) | N/A | MS/MS | 3.0 – 300.0 | N/A | N/A | researchgate.netnih.gov |
| UPLC-MS/MS | N/A | N/A | N/A | MS/MS | N/A | N/A | N/A | mdpi.com |
*Values in mg/mL. **Value in µM.
HPLC and UPLC methods are widely used for the quantitative determination of this compound in pharmaceutical products and for monitoring its stability nih.govtandfonline.comtjnpr.orggsconlinepress.comtjnpr.orgscielo.org.mxnih.gov. They are also applied for analysis in biological samples like human plasma researchgate.netresearchgate.netnih.govtandfonline.comscielo.org.mxscienceasia.org. Some methods incorporate green chemistry principles by using environmentally friendly solvents or reducing solvent consumption tandfonline.comtjnpr.orgtjnpr.orgnih.gov.
Gas Chromatography Applications
Gas Chromatography (GC) is a powerful separation technique often employed in the analysis of volatile and semi-volatile organic compounds. While this compound itself is a relatively polar and non-volatile salt, making direct GC analysis challenging, GC can be applicable in the analysis of related substances, impurities, or degradation products that are amenable to volatilization, potentially after derivatization. Research indicates that GC is a useful technique for evaluating pharmaceutically relevant substances and impurities mdpi.com. However, many pharmaceutical chemicals cannot be directly analyzed by GC mdpi.com. The European Pharmacopoeia (EP) method for impurities in this compound, for instance, primarily utilizes High-Performance Liquid Chromatography (HPLC) lcms.cz. While the search results highlight the general utility of GC in pharmaceutical analysis, specific detailed applications of GC for the direct analysis of intact this compound were not prominently featured, suggesting that other techniques like HPLC and spectroscopy are more commonly applied for the main compound.
Electrochemical Methods in Analysis and Stability Studies
Electrochemical methods offer sensitive and cost-effective approaches for the analysis and stability assessment of pharmaceutical compounds, including this compound. These techniques are based on redox processes involving electron transfer nih.gov.
Cyclic voltammetry (CV) and constant current density electrolysis have been utilized to investigate the electrochemical stability of ceftriaxone in aqueous solutions containing sodium halides. These studies revealed that the electro(degradation/transformation) of ceftriaxone is dependent on the presence and type of halide ions, with significant changes observed in hysteresis characteristics due to interactions with electrolytes and the electrode surface mdpi.comdntb.gov.ua. For instance, ceftriaxone was found to be stable in the presence of fluoride (B91410) ions, while it underwent electro(degradation/transformation) in the presence of chloride and bromide ions, and showed instantaneous interactions with iodide species mdpi.com.
Potentiometric sensors have been developed for the monitoring of this compound in pharmaceutical preparations. These sensors often employ plasticized PVC matrix membranes embedded with specific ion-exchangers, such as tetradodecylmethyl ammonium bromide or ortridodecylmethyl ammonium chloride africaresearchconnects.comekb.egamanote.com. Such sensors demonstrate capabilities for both static and continuous determination of this compound, offering advantages like rapid response, reasonable selectivity, and the elimination of complex sample pre-treatment steps africaresearchconnects.comekb.eg. They have shown good selectivity over other cephalosporins and common pharmaceutical additives africaresearchconnects.comekb.eg.
Differential pulse voltammetry (DPV) is another electrochemical technique applied to the analysis of ceftriaxone. Studies have explored the voltammetric behavior of ceftriaxone using different electrodes, including carbon-nanotube-modified glassy carbon electrodes, to develop sensitive determination procedures researchgate.nettandfonline.comresearchgate.net. These methods have reported linear concentration ranges and detection limits for ceftriaxone analysis researchgate.nettandfonline.comresearchgate.net.
Furthermore, electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization have been employed to study the electrochemical stability of ceftriaxone coatings on implantable materials, providing insights into drug release behavior and the protective properties of the coating electrochemsci.org.
Degradation Pathways and Environmental Fate Research
Hydrolysis Kinetics and Mechanisms in Aqueous Environments
Hydrolysis is a significant degradation pathway for ceftriaxone (B1232239) sodium in aqueous solutions. Studies have investigated the kinetics and mechanisms under various pH and temperature conditions. At a pH range from 0.42 to 13.54, ceftriaxone hydrolysis involves the acid-catalyzed hydrolysis of protonated molecules and spontaneous hydrolysis of different ionic species. ptfarm.pl Significant buffer catalysis has been observed with phosphate (B84403) and borate (B1201080) buffers. ptfarm.pl The degradation rates are influenced by temperature, with higher temperatures leading to faster degradation. researchgate.net The presence of phosphate buffer can improve the stability of ceftriaxone in water. researchgate.net
In the initial stage of hydrolysis, cleavage of the -CH₂-S- bond at the C-3 position occurs, leading to the formation of a -CH₂OH group under both acidic and basic conditions. ptfarm.plresearchgate.net In basic solutions, the formation and reversible lactonization of degradation products A and C have been noted. ptfarm.plresearchgate.net These products differ in the stereochemistry at C-7. researchgate.net A second stage of degradation in basic solution involves the opening of the β-lactam ring, simultaneous epimerization at C-7, and lactonization of the C-4 carboxyl and C-3 CH₂OH groups. researchgate.net
Photolytic Degradation Pathways under Various Radiation Conditions (e.g., Solar, UVA-B)
Photolytic degradation plays a role in the environmental fate of ceftriaxone sodium, particularly under UV and solar irradiation. Ceftriaxone undergoes unimolecular photodegradation when exposed to UVB light. rsc.org The presence of oxygen can enhance the photodegradation process due to the generation of reactive oxygen species (ROS) through photosensitization involving the ceftriaxone triplet excited state. rsc.org Hydroxyl radicals, superoxide (B77818) radical anions, and hydrogen peroxide are generated and participate in photooxidation. rsc.org
Under UVA-B radiation, a high percentage of ceftriaxone can be removed. For instance, 95.6% removal was observed after 60 minutes under UVA-B radiation in one study. researchgate.netresearchgate.net In contrast, direct solar radiation alone showed significantly less degradation, with only 3.2% removal after the same time period. researchgate.netresearchgate.net Photocatalytic degradation using materials like TiO₂ and ZnO nanoparticles under UV light has proven effective, following pseudo-first-order kinetics. nih.govencyclopedia.pub The efficiency of photodegradation can be influenced by factors such as light source, pH, and the amount of photocatalyst. researchgate.net
Oxidative Degradation Processes
This compound is susceptible to oxidative degradation. Studies have shown significant degradation upon treatment with hydrogen peroxide. nih.gov Oxidative degradation can occur through Type I and Type II mechanisms. nih.govencyclopedia.pub Advanced Oxidation Processes (AOPs), such as those involving UVC/H₂O₂, O₃/UV/Fe₃O₄@TiO₂, and heterogeneous catalytic AOPs, have been investigated for the removal of ceftriaxone from water, demonstrating high removal efficiencies. nih.govencyclopedia.pub For example, UVC/H₂O₂ processes at pH 5 and a specific H₂O₂ concentration showed significant degradation following pseudo-first- and second-order kinetics. nih.govencyclopedia.pub
Influence of Environmental Factors and Ions on Degradation (e.g., Sodium Halides)
Environmental factors such as pH, temperature, and the presence of various ions can significantly influence the degradation of this compound. As mentioned earlier, pH and temperature are critical factors affecting hydrolysis. nih.gov The presence of certain ions, such as sodium halides, can impact electrochemical degradation. doaj.orgmdpi.com Studies have shown that in aqueous solutions containing sodium halides, ceftriaxone's electrochemical degradation is dependent on the specific halide ion. doaj.orgmdpi.com For instance, ceftriaxone is relatively stable in the presence of fluoride (B91410) ions, undergoes electro(degradation/transformation) in the presence of chloride and bromide ions, and interacts instantly with iodide ions. doaj.orgmdpi.com The presence of inorganic ions like Cl⁻, SO₄²⁻, and HCO₃⁻ can reduce the activity of TiO₂ photocatalysts in the degradation of this compound. webofproceedings.org
Identification and Structural Elucidation of Degradation Products
Identifying and characterizing the degradation products of this compound is essential for understanding its degradation pathways and potential environmental impact. Various analytical techniques, including HPLC and LC-MS, are used for this purpose. semanticscholar.orgresearchgate.netunesp.br
In basic hydrolysis, degradation products A and C, which can undergo reversible lactonization, have been identified. ptfarm.plresearchgate.net These products are related to the cleavage of the -CH₂-S- bond and epimerization at C-7. ptfarm.plresearchgate.net Opening of the β-lactam ring is also a key step in basic degradation. researchgate.net
Forced degradation studies under various stress conditions (acidic, alkaline, oxidative, thermal) have been performed to generate and study degradation products. researchgate.net One major impurity identified in this compound preparations for injection is tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione. jst.go.jp Other impurities described include a methoxyimino geometric isomer and a triazine adduct. jst.go.jp
During oxidative degradation by Fenton processes, the complex molecular structure of ceftriaxone can be reduced to simpler compounds. semanticscholar.org Photodegradation under UVB light can also lead to the formation of photoproducts. rsc.org
Electrochemical Degradation Studies
Electrochemical degradation has been explored as a method for removing this compound from water. Studies using techniques like cyclic voltammetry and constant current density electrolysis on platinum electrodes in aqueous solutions containing sodium halides have provided insights into the electrochemical behavior and degradation. doaj.orgmdpi.com
The electrochemical degradation/transformation of ceftriaxone is influenced by both the structural transformation of the antibiotic molecules and the electrolyte composition. mdpi.com The degradation reaction can involve both heterogeneous direct electrochemical oxidation and homogeneous indirect chemical oxidation mediated by oxy/oxyhalogenated species. mdpi.com
The efficiency of electrochemical degradation is dependent on the halide ions present. doaj.orgmdpi.com For example, complete or almost complete electro(degradation/transformation) of ceftriaxone was observed relatively quickly in the presence of chloride and bromide ions compared to fluoride ions. doaj.orgmdpi.com Instantaneous interactions occurred with iodide ions. doaj.orgmdpi.com
Novel anode materials, such as N-doped carbon xerogels and PbO₂ modified by co-deposition of ZrO₂, have shown promise for efficient electrochemical degradation of this compound in wastewater. nih.govdeswater.com These materials can enhance the catalytic degradation process, with degradation following pseudo-first-order kinetics. deswater.com
Degradation Data Summary
| Degradation Method | Conditions | Observed Kinetics/Efficiency | Reference |
| Hydrolysis | Aqueous solution, pH 0.42-13.54, varying temperatures | pH and temperature dependent, buffer catalysis observed. Cleavage of -CH₂-S- bond, ring opening, lactonization. | nih.govptfarm.plresearchgate.netresearchgate.net |
| Photolysis (UVA-B) | Aqueous solution | Unimolecular photodegradation, enhanced by oxygen. 95.6% removal in 60 min. | rsc.orgresearchgate.netresearchgate.net |
| Photolysis (Solar) | Aqueous solution | Limited direct degradation (3.2% in 60 min). | researchgate.netresearchgate.net |
| Photocatalytic Degradation (UV/TiO₂) | Aqueous solution | Pseudo-first-order kinetics, more effective than UV/ZnO. | nih.govencyclopedia.pub |
| Oxidative Degradation (H₂O₂) | Aqueous solution | Susceptible to degradation. | nih.gov |
| Electrochemical Degradation | Aqueous solution with sodium halides (Pt electrode) | Dependent on halide ion: stable with F⁻, degraded with Cl⁻ and Br⁻, instantaneous with I⁻. | doaj.orgmdpi.com |
| Electrochemical Degradation | Aqueous solution (N-doped carbon xerogel anodes) | Pseudo-first-order kinetics, efficiency related to N-doping level. | deswater.com |
| Electrochemical Degradation | Aqueous solution (PbO₂-ZrO₂ anodes) | Efficient removal of COD and pollutants. | nih.gov |
Pharmacokinetic Research in in Vitro and Animal Models
Absorption and Distribution Kinetics in Various Animal Species (e.g., rats, dogs, calves, cats, goats, sheep)
Research in various animal species has characterized the absorption and distribution kinetics of ceftriaxone (B1232239) sodium following different routes of administration.
In rats, rapid absorption has been observed following subcutaneous injection. nih.gov
Studies in dogs have shown rapid absorption after intramuscular administration. ajol.info
In crossbred cow calves, intramuscular administration resulted in rapid absorption, with peak plasma drug concentrations (Cmax) of 15.34 ± 2.39 µg/mL achieved at 0.25 hours (Tmax). srce.hr Following intravenous administration in calves, the drug was rapidly distributed, indicated by a distribution half-life (t1/2α) of 0.13 ± 0.01 hours and a volume of distribution (Vd(area)) of 0.44 ± 0.07 L/kg. The drug was also extensively distributed after intramuscular administration, with a Vd(area) of 1.16 ± 0.15 L/kg. srce.hr
Goats exhibit rapid absorption and wide distribution after parenteral administration of ceftriaxone. bu.edu.eg The apparent volume of distribution following intravenous administration was reported as 0.58 ± 0.04 L/kg, while after intramuscular injection, it was 0.53 ± 0.05 L/kg. vetscan.co.in
In domestic cats, intravenous administration led to rapid distribution, with a volume of distribution at steady state (Vd(ss)) of 0.57 ± 0.22 L/kg. Rapid absorption was also noted after intramuscular and subcutaneous administration in cats. researchgate.net
Pharmacokinetic studies in pigs following intramuscular administration of ceftriaxone sodium at 20 mg/kg body weight showed that the drug was slowly and completely absorbed, reaching a maximum plasma concentration (Cmax) of 25.92 ± 1.05 µg/mL at 0.5 hours (Tmax). The drug was also found to be widely distributed in pigs. cabidigitallibrary.org
Rectal absorption of ceftriaxone has been shown to be feasible in rabbits, and this absorption can be enhanced by the use of bile salts. nih.gov Furthermore, oral bioavailability was significantly enhanced in an albino rabbit model when ceftriaxone was incorporated into highly functionalized magnetic iron oxide nanoparticles, resulting in a Cmax of 14.4 ± 1.8 µg/mL for a 25 mg/kg dose compared to 2.0 ± 0.6 µg/mL for a 50 mg/kg control solution. mdpi.com
Table 1: Summary of Absorption and Distribution Parameters in Select Animal Species
| Species | Route of Administration | Absorption Characteristics | Distribution Characteristics (Vd) | Cmax (µg/mL) | Tmax (h) | Citation |
| Rats | Subcutaneous | Rapid | Not specified | Not specified | Not specified | nih.gov |
| Dogs | Intramuscular | Rapid | Not specified | 15.00–259 (dose dependent) | 4.00–4.30 | ajol.info |
| Cow Calves | Intramuscular | Rapid | Extensive (1.16 ± 0.15 L/kg) | 15.34 ± 2.39 | 0.25 | srce.hr |
| Cow Calves | Intravenous | Not applicable | Rapid (0.44 ± 0.07 L/kg) | Not applicable | Not applicable | srce.hr |
| Goats | Parenteral | Rapid | Wide | Not specified | Not specified | bu.edu.eg |
| Goats | Intravenous | Not applicable | 0.58 ± 0.04 L/kg | Not applicable | Not applicable | vetscan.co.in |
| Goats | Intramuscular | Rapid | 0.53 ± 0.05 L/kg | 23.6 (20 mg/kg dose) | Not specified | ajol.infovetscan.co.in |
| Cats | Intravenous | Not applicable | Rapid (0.57 ± 0.22 L/kg) | Not applicable | Not applicable | researchgate.net |
| Cats | Intramuscular, Subcutaneous | Rapid | Not specified | Not specified | Not specified | researchgate.net |
| Pigs | Intramuscular | Slowly and completely | Widely | 25.92 ± 1.05 | 0.5 | cabidigitallibrary.org |
| Rabbits | Rectal | Feasible | Not specified | 21 (with enhancer) | Not specified | nih.gov |
| Albino Rabbits | Oral (Nanoparticles) | Enhanced | Not specified | 14.4 ± 1.8 | 6 | mdpi.com |
Elimination Pathways and Clearance Rates in Animal Models
The elimination of this compound has been investigated in several animal species, revealing variations in clearance rates and pathways.
In rats, ceftriaxone is eliminated through both biliary and renal excretion. nih.gov Studies have shown that the total clearance in rats varies rhythmically over a 24-hour period. nih.govnih.gov Ceftriaxone administered subcutaneously to rats showed virtually complete elimination by 16 hours after the last dose. nih.gov
Dogs demonstrate rapid elimination of ceftriaxone after intramuscular injection. ajol.info The area under the curve (AUC) was found to be dose-dependent, suggesting that body exposure to the drug increases with increasing dose, which implies that clearance is inversely proportional to the AUC and dose. ajol.info
In crossbred cow calves, ceftriaxone was rapidly eliminated from the body following intravenous administration, with a clearance rate of 3.15 ± 0.41 mL/min/kg. After intramuscular administration, the drug was eliminated more slowly, with a clearance rate of 2.71 ± 0.29 mL/min/kg. srce.hr The total body clearance in buffalo calves was reported as 4.01 ± 0.3 mL/min/kg at a dose rate of 10 mg/kg. cabidigitallibrary.org
Goats exhibit faster elimination of ceftriaxone, as suggested by their elimination half-life and total body clearance. vetscan.co.in The total body clearance following intravenous administration in goats was 4.50 ± 0.43 mL/min/kg, while after intramuscular injection, it was 3.04 ± 0.34 mL/min/kg. vetscan.co.in In healthy lactating goats, the clearance value was reported as 0.93 ± 0.04 L/kg/h. jarvm.com
Domestic cats show rapid elimination of ceftriaxone, with a plasma clearance of 0.37 ± 0.13 L/h/kg after intravenous administration. researchgate.net
The total body clearance in pigs following intramuscular administration at 20 mg/kg was 7.19 ± 9.36 mL/min/kg. cabidigitallibrary.org
Table 2: Summary of Elimination and Clearance Parameters in Select Animal Species
| Species | Route of Administration | Elimination Characteristics | Clearance Rate | Citation |
| Rats | Subcutaneous | Virtually complete elimination by 16h | Not specified | nih.gov |
| Rats | Intraperitoneal | Biliary and renal excretion | Varies rhythmically | nih.govnih.gov |
| Dogs | Intramuscular | Rapid | Dose-dependent | ajol.info |
| Cow Calves | Intravenous | Rapid | 3.15 ± 0.41 mL/min/kg | srce.hr |
| Cow Calves | Intramuscular | Slowly | 2.71 ± 0.29 mL/min/kg | srce.hr |
| Buffalo Calves | Intramuscular | Not specified | 4.01 ± 0.3 mL/min/kg (10 mg/kg) | cabidigitallibrary.org |
| Goats | Intravenous | Faster | 4.50 ± 0.43 mL/min/kg | vetscan.co.in |
| Goats | Intramuscular | Faster | 3.04 ± 0.34 mL/min/kg | vetscan.co.in |
| Goats | Intravenous | Not specified | 0.93 ± 0.04 L/kg/h (healthy lactating) | jarvm.com |
| Cats | Intravenous | Rapid | 0.37 ± 0.13 L/h/kg | researchgate.net |
| Pigs | Intramuscular | Not specified | 7.19 ± 9.36 mL/min/kg | cabidigitallibrary.org |
Half-Life Determination Across Species and Administration Routes
The elimination half-life (t½β) of this compound varies depending on the animal species and the route of administration.
In rats, following subcutaneous injection, the half-life values ranged between 1 and 1.5 hours. nih.gov
Dogs showed a short elimination half-life after intramuscular administration, and this did not change significantly with an increase in dose. ajol.info
Crossbred cow calves had an elimination half-life of 1.58 ± 0.06 hours after intravenous administration and a longer half-life of 5.02 ± 0.51 hours after intramuscular administration. srce.hr The elimination half-life in buffalo calves was reported as 6.54 ± 0.87 hours at a dose rate of 10 mg/kg. cabidigitallibrary.org
Goats administered ceftriaxone intravenously had an elimination half-life of 1.50 ± 0.05 hours, while intramuscular administration resulted in a half-life of 2.03 ± 0.09 hours. vetscan.co.in The intramuscular elimination half-life in goats was noted as similar to that in cow calves (1.94 ± 0.12 hours) and sheep (1.77 ± 0.24 hours). vetscan.co.in Studies in healthy lactating goats reported a biological half-life of 0.21 ± 0.01 hours, which significantly decreased to 0.10 ± 0.01 hours in mastitic goats, and increased to 0.99 ± 0.06 hours in healthy goats treated with a polyherbal drug. jarvm.com
The elimination half-life of ceftriaxone in domestic cats after intravenous administration was 1.73 ± 0.23 hours. researchgate.net This half-life in cats was reported as quite different from that in other domestic animals. researchgate.net
Pigs showed an elimination half-life of 3.94 ± 1.31 hours after intramuscular administration, which was shorter than that reported in crossbred calves but longer than that in dogs and goats. cabidigitallibrary.org
In sheep, the elimination half-life (t½β) was reported to be higher in febrile sheep compared to normal sheep. vef.hr
Table 3: Summary of Elimination Half-Life (t½β) in Various Animal Species and Administration Routes
| Species | Route of Administration | Elimination Half-Life (h) | Citation |
| Rats | Subcutaneous | 1.0 – 1.5 | nih.gov |
| Rats | Intraperitoneal | Not specified | nih.gov |
| Dogs | Intramuscular | Short, not significantly changed with dose | ajol.info |
| Cow Calves | Intravenous | 1.58 ± 0.06 | srce.hr |
| Cow Calves | Intramuscular | 5.02 ± 0.51 | srce.hr |
| Buffalo Calves | Intramuscular | 6.54 ± 0.87 (10 mg/kg) | cabidigitallibrary.org |
| Goats | Intravenous | 1.50 ± 0.05 | vetscan.co.in |
| Goats | Intramuscular | 2.03 ± 0.09 | vetscan.co.in |
| Goats (Healthy) | Intravenous | 0.21 ± 0.01 | jarvm.com |
| Goats (Mastitic) | Intravenous | 0.10 ± 0.01 | jarvm.com |
| Goats (Healthy + Fibrosin) | Intravenous | 0.99 ± 0.06 | jarvm.com |
| Cats | Intravenous | 1.73 ± 0.23 | researchgate.net |
| Pigs | Intramuscular | 3.94 ± 1.31 | cabidigitallibrary.org |
| Sheep | Intravenous | Higher in febrile sheep | vef.hr |
Bioavailability Studies in Animal Models
Bioavailability studies assess the extent to which this compound is absorbed into the systemic circulation following extravascular administration in animal models.
In crossbred cow calves, the absolute bioavailability of ceftriaxone following intramuscular injection was determined to be 47.0 ± 5.0%. srce.hr In buffalo calves, the intramuscular bioavailability was reported as 70.2 ± 2.0% at a dose rate of 10 mg/kg. cabidigitallibrary.org
Dogs showed excellent bioavailability of 102% following a single intramuscular injection at a dose of 50 mg/kg. cabidigitallibrary.org
The intramuscular bioavailability of ceftriaxone in goats was found to be 59.0 ± 4.0%. vetscan.co.in
Rectal absorption leading to bioavailability has been demonstrated as feasible in rabbits, particularly with the use of absorption enhancers like bile salts. nih.gov Oral bioavailability was significantly enhanced in albino rabbits when ceftriaxone was delivered via nanoparticles. mdpi.com
Pigs exhibited excellent bioavailability of 149.50 ± 0.24% after intramuscular injection at a dose of 20 mg/kg, suggesting slow and complete absorption. cabidigitallibrary.org
Table 4: Summary of Bioavailability in Select Animal Species and Administration Routes
| Species | Route of Administration | Bioavailability (%) | Citation |
| Cow Calves | Intramuscular | 47.0 ± 5.0 | srce.hr |
| Buffalo Calves | Intramuscular | 70.2 ± 2.0 (10 mg/kg) | cabidigitallibrary.org |
| Dogs | Intramuscular | 102 (50 mg/kg) | cabidigitallibrary.org |
| Goats | Intramuscular | 59.0 ± 4.0 | vetscan.co.in |
| Rabbits | Rectal | Feasible | nih.gov |
| Albino Rabbits | Oral (Nanoparticles) | Significantly enhanced | mdpi.com |
| Pigs | Intramuscular | 149.50 ± 0.24 (20 mg/kg) | cabidigitallibrary.org |
Chronopharmacokinetic Investigations in Animal Models (e.g., daily variations in clearance)
Chronopharmacokinetics examines the influence of the time of day a drug is administered on its pharmacokinetics. Studies in rats have revealed significant daily variations in ceftriaxone pharmacokinetics. nih.govnih.gov
In Sprague-Dawley rats synchronized under a light-dark cycle, ceftriaxone administered intraperitoneally at different times of the day showed significant daily variations in total clearance (CLT). nih.govnih.gov The highest clearance values were observed during the dark phase (activity period) and the lowest values during the light phase (rest period). nih.govnih.gov This temporal variation in clearance is attributed, at least partially, to circadian changes in physiological processes such as biliary and renal functions, which are the primary elimination pathways for ceftriaxone in rats. nih.gov Cardiac output, renal blood flow, biliary blood flow, glomerular filtration rate (GFR), renal plasma flow (RPF), and renal and biliary excretion all follow circadian patterns in rats, potentially influencing ceftriaxone clearance. nih.gov The observed daily changes in ceftriaxone disposition in rats, mainly attributed to enhanced excretion during the active period, highlight the potential for the time of administration to affect therapeutic efficacy, particularly in once-daily dosing schedules. nih.gov
Table 5: Summary of Chronopharmacokinetic Findings in Rats
| Species | Route of Administration | Parameter Affected | Variation Observed | Peak Activity Period | Citation |
| Rats | Intraperitoneal | Total Clearance | Significant daily variation | Dark phase | nih.govnih.gov |
Structure Activity Relationship Sar Studies and Rational Molecular Design
Identification of Key Structural Moieties Contributing to Antimicrobial Activity
Ceftriaxone (B1232239), like other beta-lactam antibiotics, is characterized by the presence of a beta-lactam ring, which is fundamental to its antibacterial activity. patsnap.comtandfonline.com This four-membered ring is highly reactive and is the site of action against bacterial transpeptidases, also known as penicillin-binding proteins (PBPs). wikipedia.orgnih.gov The bicyclic ring system, consisting of the beta-lactam ring fused to a dihydrothiazine ring, is also crucial for the activity of cephalosporins. nih.gov
Specific side chains attached to this core structure significantly influence the antibiotic's spectrum of activity, potency, and pharmacokinetic properties. For cephalosporins, substitutions at positions 3 and 7 of the cephem nucleus are particularly important for their biological profile. The presence of an aminothiazolyl side chain in ceftriaxone is noted to increase its resistance to beta-lactamases. mcmaster.ca
Impact of Substituent Modifications on Beta-Lactamase Resistance
Bacterial resistance to beta-lactam antibiotics is often mediated by beta-lactamase enzymes, which hydrolyze the beta-lactam ring, rendering the antibiotic inactive. tandfonline.comresearchgate.net Modifications to the basic cephalosporin (B10832234) structure have been explored to enhance resistance to these enzymes.
Ceftriaxone's stability against many beta-lactamases, particularly those produced by Gram-negative bacteria, is attributed in part to the syn-configuration of the methoxy (B1213986) imino moiety at the alpha carbon of the side chain at position 7. wikipedia.org This configuration provides steric hindrance that protects the beta-lactam ring from enzymatic hydrolysis. Additionally, the metabolically stable thiotriazinedione moiety at position 3 of ceftriaxone, in place of the easily hydrolyzed acetyl group found in some other cephalosporins like cefotaxime (B1668864), contributes to its prolonged half-life and stability. wikipedia.org The presence of an aminothiazolyl side chain also contributes to increased resistance to beta-lactamases. mcmaster.ca
Computational Approaches in SAR Analysis and Molecular Property Prediction
Computational methods play an increasingly important role in understanding SAR and predicting molecular properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies utilize molecular descriptors to build models that correlate chemical structure with biological activity or physicochemical properties. researchgate.netosti.gov
These approaches can help identify key structural features influencing activity, predict the properties of new chemical entities, and guide the rational design of derivatives. researchgate.netosti.govresearchgate.netbiorxiv.org For instance, QSPR studies on cephalosporins have explored correlations between molecular descriptors and properties like renal clearance. researchgate.net Computational studies, such as covalent docking, have also been used to simulate the interaction of cephalosporin derivatives with penicillin-binding proteins and beta-lactamases, providing insights into binding modes and potential resistance mechanisms. researchgate.net
Mimicry of D-Alanyl-D-Alanine Moiety by Ceftriaxone Structure
The mechanism of action of ceftriaxone involves the inhibition of bacterial cell wall synthesis. patsnap.comtandfonline.com This is achieved by interfering with the transpeptidation reaction catalyzed by PBPs, which are essential for cross-linking the peptidoglycan chains that form the bacterial cell wall. patsnap.comwikipedia.orgnih.gov The terminal step in this process involves the cleavage of a D-alanyl-D-alanine dipeptide from a peptidoglycan precursor. wikipedia.org
Ceftriaxone's structure, specifically the beta-lactam ring and its adjacent substituents, mimics the D-alanyl-D-alanine moiety of the natural substrate. patsnap.comtandfonline.comwikipedia.orgnih.govnih.gov This structural resemblance allows ceftriaxone to bind to the active site of PBPs. wikipedia.orgnih.gov The PBP then attempts to cleave the beta-lactam ring of ceftriaxone as if it were its natural substrate, leading to the irreversible acylation of a serine residue in the active site of the enzyme. wikipedia.orgnih.gov This irreversible binding inactivates the PBP, preventing the cross-linking of peptidoglycan and ultimately leading to bacterial cell lysis. tandfonline.com
Rational Design of Ceftriaxone Derivatives with Improved Target Interactions
Rational molecular design involves using structural and mechanistic information to design new molecules with improved properties, such as enhanced activity, broader spectrum, increased stability, or better target interactions. Based on the understanding of ceftriaxone's SAR and its interaction with PBPs, efforts can be directed towards designing derivatives with improved characteristics.
Modifications to the side chains at positions 3 and 7 can influence the binding affinity to different PBPs, alter the spectrum of activity, and enhance resistance to beta-lactamases. For example, studies on cephalosporins have shown that the nature of substituents on various rings can be important for antibacterial activity. nih.govpreprints.org Rational design strategies can involve synthesizing hybrid compounds or exploring novel scaffolds that maintain the essential pharmacophore while introducing modifications to improve interactions with target PBPs or overcome resistance mechanisms. researchgate.netpreprints.org Computational modeling, including docking studies, can assist in predicting how modified structures might interact with PBPs and beta-lactamases, guiding the synthesis of promising candidates. researchgate.netnih.gov
Computational Modeling and Simulation Studies
Quantum Chemical Calculations (QC) for Electronic Structure and Reactivity
Quantum chemical calculations are utilized to explore the electronic structure and reactivity of molecules like ceftriaxone (B1232239) sodium. These calculations can provide insights into parameters such as net charges, bond lengths, dipole moments, electron affinities, and heats of formation, which are crucial for understanding a molecule's behavior and interactions. researchgate.net The electronic structure and physical-chemistry property relationships for cephalosporin (B10832234) derivatives, including aspects relevant to ceftriaxone, have been studied using methods like PM3, Ab initio, and Density Functional Theory (DFT). researchgate.net These calculations help in understanding the reactivity of different sites within the molecule. researchgate.net
Quantum chemical calculations have also been applied to study the adsorption mechanisms of organic molecules on surfaces, providing insights into active adsorption centers and electron density distributions. imist.ma In the context of ceftriaxone sodium, QC calculations, alongside Monte Carlo and molecular dynamics simulations, have been used to predict and analyze the interactions between the molecule's structure and its inhibition efficiency as a corrosion inhibitor for aluminum in an alkaline solution. nih.gov The energies of molecular orbitals and computed molecular parameters for anionic ceftriaxone suggest it is more readily adsorbed on the aluminum surface. nih.gov
Molecular Dynamics (MD) Simulations of Ceftriaxone-Target Interactions
Molecular dynamics simulations are powerful tools for studying the dynamic interactions between molecules over time. These simulations can reveal details about binding modes, conformational changes, and the stability of complexes. MD simulations have been extensively used to study the interactions of ceftriaxone with various biological and non-biological targets.
Simulations of Ceftriaxone Binding to PBPs
Ceftriaxone's primary mechanism of action involves binding to penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis. MD simulations have been employed to investigate the binding of ceftriaxone to PBPs, providing insights into the molecular basis of inhibition and resistance.
Studies have used QM/MM MD simulations to simulate the enzyme-substrate complexes of PBP2 from different strains of Neisseria gonorrhoeae with ceftriaxone. researchgate.net These simulations analyzed hydrogen bond lengths and distances related to the nucleophilic attack by the catalytic serine residue on the substrate's carbonyl carbon atom. researchgate.net Analysis of electron density maps can indicate more efficient substrate activation by wild-type enzymes compared to mutated species, consistent with observed geometric features in the active sites. researchgate.net Dynamical network analysis of MD trajectories can explain differences in ceftriaxone binding affinity to PBP2 from wild-type and mutant strains, suggesting that the conformation of the β3-β4 loop influences substrate binding. nih.gov Resistance to ceftriaxone can increase with the destabilization of an inward β3-β4 loop conformation and stabilization of an extended conformation. nih.gov
QM/MM MD analysis of PBP2-ceftriaxone complexes from different N. gonorrhoeae strains showed variations in substrate positioning within the active site due to mutations like G545S. mdpi.com In mutant strains, Ser545 can interact with the ceftriaxone carboxylate, shifting the substrate position closer to the exit of the binding pocket. mdpi.com
Simulations of Ceftriaxone Interactions with Efflux Pumps
Bacterial efflux pumps are a significant mechanism of antibiotic resistance, actively transporting antibiotics out of the cell. Computational studies, including MD simulations, have been used to understand the interactions between antibiotics like ceftriaxone and efflux pumps.
Computational analysis of structure-based interactions and ligand properties can potentially predict the effects of efflux on antibiotics. nih.gov MD simulations have been used to study the interactions of efflux pump inhibitors with proteins like AcrB, a component of resistance-nodulation-cell division (RND) superfamily efflux pumps in Gram-negative bacteria. microbiologyresearch.orgfrontiersin.org While direct MD simulations of ceftriaxone specifically interacting with efflux pumps were not prominently detailed in the search results, the application of MD simulations to study antibiotic-efflux pump interactions in general, and with other cephalosporins, suggests its relevance to understanding ceftriaxone efflux. microbiologyresearch.orgfrontiersin.org For instance, MD simulations have been used to study the synergistic effect of molecules on the transport of cephalosporins by AcrB. microbiologyresearch.org These simulations can show how compounds bind to different pockets within the efflux pump and potentially influence antibiotic extrusion. microbiologyresearch.org
Simulations of Ceftriaxone Binding to Non-Antimicrobial Targets (e.g., Aurora B)
Beyond its primary antibacterial targets, computational studies have explored the potential interactions of ceftriaxone with non-antimicrobial targets in mammalian cells.
Molecular modeling, including docking and MD simulations, has been performed to investigate the interaction of ceftriaxone with Aurora B, a kinase involved in cell division. nih.govresearchgate.netresearchgate.net Computational modeling using the crystal structure of Aurora B predicted that ceftriaxone could bind to the ATP-binding site of the enzyme. nih.govresearchgate.net Docked models suggested that ceftriaxone forms hydrogen bonds with specific amino acid residues (e.g., ALA173 and LYS101) and maintains van der Waals contacts with others (e.g., PHE172) within the Aurora B binding site. nih.govresearchgate.netresearchgate.net These computational predictions have been supported by experimental findings showing that ceftriaxone can bind to Aurora B in vitro and in cell lines. nih.govresearchgate.netresearchgate.net
Molecular docking and MD simulations have also been used to investigate ceftriaxone as a potential covalent inhibitor of GSK3β, a serine/threonine kinase. nih.govrsc.org Simulations suggested that the electrophilic carbonyl carbon of the β-lactam ring in ceftriaxone could approach the nucleophilic trap of Cys-199 in GSK3β, indicating potential covalent bond formation. nih.gov MD simulations supported the stability of the predicted binding poses. nih.govrsc.org
Molecular docking has also been used to predict interactions of ceftriaxone with other potential targets, such as DDX3X and NDUFA9, identified through drug-target interaction network analysis in tumor cells. nih.gov Ceftriaxone showed high predicted binding affinity towards DDX3X and NDUFA9 in these studies. nih.gov
Monte Carlo Simulations for Adsorption and Interaction Prediction
Monte Carlo (MC) simulations are statistical methods used to model complex systems and predict properties based on random sampling. In the context of this compound, MC simulations have been applied to study adsorption and interaction behavior.
MC simulations, in conjunction with quantum chemical calculations and molecular dynamics simulations, have been used to analyze the interaction between ceftriaxone's structure and its efficiency as a corrosion inhibitor. nih.gov MC simulation of the configurational space of a single ceftriaxone molecule with an aluminum surface has been employed to determine low-energy adsorption sites. nih.gov
MC simulations have also been used in pharmacokinetic studies to assess the probability of achieving a target pharmacokinetic/pharmacodynamic index with different ceftriaxone dosing regimens in patient populations. researchgate.net While this application is related to drug behavior in the body rather than molecular interactions, it demonstrates the use of MC simulations in understanding ceftriaxone's properties.
MC simulations can also be used in the context of adsorption studies of other molecules on various materials, indicating their potential applicability to study ceftriaxone adsorption on different surfaces. researchgate.netacs.org
Crystal Structure Prediction and Analysis of this compound
Computational modeling and simulation studies play a crucial role in understanding the solid-state properties of pharmaceutical compounds like this compound, particularly its crystal structure and predicted morphology. These studies complement experimental techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and Fourier transform infrared (FT-IR) spectroscopy.
Research has focused on determining and analyzing the crystal structure of this compound, which commonly exists as a hemiheptahydrate (C₁₈H₁₆N₈O₇S₃Na₂(H₂O)₃.₅). The crystal structure of this form has been solved and refined using techniques such as synchrotron X-ray powder diffraction data combined with density functional theory (DFT) optimization. researchgate.netcambridge.orgresearchgate.netosti.gov this compound hemiheptahydrate crystallizes in the monoclinic crystal system, with the space group C2 (#5). researchgate.netcambridge.orgresearchgate.net Another reported monoclinic space group is P2₁/c. researchgate.netresearchgate.net
Key crystallographic parameters for the hemiheptahydrate form determined through these studies include the unit cell dimensions and volume. researchgate.netcambridge.orgresearchgate.net
| Parameter | Value | Units |
|---|---|---|
| Space Group | C2 (#5) | |
| a | 30.56492(16) | Å |
| b | 4.75264(2) | Å |
| c | 18.54978(16) | Å |
| β | 90.3545(6) | ° |
| V | 2694.562(21) | ų |
| Z | 4 |
researchgate.netcambridge.orgresearchgate.net
In the crystal structure, sodium atoms typically exhibit trigonal bipyramidal coordination. researchgate.netcambridge.orgresearchgate.net A prominent feature is the presence of alternating layers of Na/O and organic molecules perpendicular to the c-axis. researchgate.netcambridge.orgresearchgate.net The structure is stabilized by numerous hydrogen bonds, including O–H⋯O interactions involving water molecules and the ionized portions of the anion, as well as C–H⋯S, C–H⋯N, and C–H⋯O hydrogen bonds. researchgate.netcambridge.orgresearchgate.net Molecular mechanics conformational analysis suggests that the minimum-energy molecular conformation is more compact than the observed one, indicating that intermolecular interactions are significant in determining the solid-state conformation. cambridge.org
Computational methods have also been applied to predict the crystal habit of this compound. Using methods like the Bravais–Friedel–Donnay–Harker (BFDH) law and the Attachment Energy (AE) law, researchers have predicted crystal morphologies. researchgate.netresearchgate.net The AE law, for instance, predicted a plate-like crystal habit, which aligns more closely with the practical habit observed when crystals are grown from solution. researchgate.netresearchgate.net
Studies utilizing computational techniques such as quantum chemical calculations (QC), Monte Carlo simulations (MC), and molecular dynamics (MD) simulations have also been employed to analyze the interactions of this compound in different contexts, although not always directly focused on bulk crystal structure prediction. For example, these methods have been used to explore the interaction between this compound and metal surfaces in corrosion inhibition studies, providing insights into adsorption behavior based on molecular structure and calculated parameters like border molecular orbital energies. nih.gov DFT calculations have also been used in studies of ceftriaxone-based Schiff base transition metal complexes to understand binding modes and composition. researchgate.net
While powder X-ray diffraction patterns of different this compound preparations can appear similar, indicating comparable unit cell geometry and size, variations in peak intensities and widths have been observed, which can be related to factors like crystallite size. nih.gov Experimental techniques like XRPD, DSC, and FT-IR are commonly used to characterize the solid state of this compound and can provide data points for validating computational models. researchgate.netresearchgate.netnih.govjst.go.jpresearchgate.net
The understanding of this compound's crystal structure and its predicted morphology through computational studies is valuable for controlling crystallization processes and potentially influencing physical properties such as dissolution rate, although the direct link between crystal form and dissolution is complex and can be influenced by other factors like particle size and surface characteristics. jst.go.jpresearchgate.net
Future Research Directions and Emerging Applications
Development of Novel Anti-Resistance Strategies based on Ceftriaxone (B1232239) Scaffold
The escalating threat of bacterial resistance significantly impacts the continued effectiveness of ceftriaxone who.intmdpi.com. Future research is focused on developing strategies to circumvent existing resistance mechanisms and prevent the emergence of new ones, often leveraging the ceftriaxone scaffold as a starting point. One key area involves the co-delivery of ceftriaxone with β-lactamase inhibitors, as the production of these enzymes is a primary mechanism of resistance to β-lactam antibiotics tandfonline.comnih.gov. Novel non-β-lactam compounds are being investigated as potential inhibitors oup.com.
Another promising avenue is the combination of ceftriaxone with non-antibiotic compounds that can enhance its antibacterial activity or interfere with resistance mechanisms. Studies have explored the synergistic effects of ceftriaxone with agents like cinnamaldehyde (B126680) against multidrug-resistant Salmonella by potentially reducing the expression of extended-spectrum beta-lactamases and damaging bacterial cell membranes mdpi.com. Similarly, combinations with non-antibiotics such as troxipide (B1681599) and mebeverine (B1676125) hydrochloride have shown synergistic interactions against methicillin-resistant Staphylococcus aureus (MRSA) in vitro, suggesting a potential for reducing the required ceftriaxone dosage researchgate.net.
Furthermore, research into novel chemical modifications of the ceftriaxone scaffold itself is ongoing to create new derivatives with altered properties, potentially including enhanced stability against enzymatic degradation or improved binding to mutated penicillin-binding proteins (PBPs), which are also implicated in resistance mdpi.com. Targeting specific virulence factors or bacterial communication pathways (quorum sensing) are also being explored as strategies to make bacteria more susceptible to existing antibiotics like ceftriaxone oup.comresearchgate.net.
Further Elucidation of Ceftriaxone Sodium's Non-Antimicrobial Biological Activities
While primarily known for its antibacterial properties, emerging research suggests that this compound may possess other biological activities. Studies have investigated its potential in modulating the gut-brain axis, observing alterations in gut microbiota composition and associated behavioral changes in mice treated with ceftriaxone frontiersin.org. These findings highlight the complex interplay between antibiotics, the microbiome, and host physiology, suggesting a need for further research to fully understand these non-antimicrobial effects. frontiersin.org
The synthesis of metal complexes with ceftriaxone has also been explored, with some studies investigating the potential hepatoprotective and antioxidant capacities of these complexes mdpi.com. While the primary focus remains on its role as an antibacterial agent, continued investigation into these other biological activities could uncover novel therapeutic applications or provide a more comprehensive understanding of its effects on the host.
Advancements in Sustainable Synthesis and Analytical Methodologies for this compound
The synthesis of this compound traditionally involves multi-step processes that can generate significant waste and utilize hazardous solvents researchgate.netgoogle.comgoogle.com. Future research is focused on developing more sustainable and environmentally friendly synthesis methods. This includes exploring one-pot synthesis approaches and optimizing reaction conditions to reduce solvent consumption and minimize the generation of by-products researchgate.netgoogle.com. For instance, improved processes aim to eliminate steps involving the separation of by-products like 2-mercaptobenzothiazole (B37678), which can pose quality and environmental concerns researchgate.netgoogle.com.
Concurrently, advancements in analytical methodologies for the quantification and characterization of this compound are crucial for quality control, pharmacokinetic studies, and monitoring its presence in various matrices researchgate.net. While traditional methods like High-Performance Liquid Chromatography (HPLC) are widely used, there is a growing need for faster, simpler, and more environmentally friendly techniques researchgate.netsapub.orgmdpi.comnih.gov. Research is exploring methods such as infrared spectroscopy and improved microbiological assays that require minimal sample preparation and reduce the use of organic solvents sapub.orgmdpi.comsapub.org.
Table 1: Examples of Analytical Methods for this compound
| Method | Principle | Advantages | Disadvantages/Considerations | Source |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between stationary and mobile phases | High sensitivity and specificity | Can be time-consuming, often uses organic solvents | researchgate.netsapub.org |
| UV Absorption Spectroscopy | Measurement of light absorption at specific wavelengths | Simple, relatively fast | Less selective than chromatography, potential for interference | researchgate.netsapub.org |
| Infrared (IR) Spectroscopy | Measurement of molecular vibrations | Environmentally friendly, minimal sample preparation | May require specific equipment | sapub.orgsapub.org |
| Microbiological Assay | Based on inhibitory effect on susceptible microorganisms | Assesses biological activity, relatively simple | Can be influenced by biological factors, less precise than chromatography | researchgate.netmdpi.com |
Integrated Multi-Omics Approaches to Understand Resistance Evolution
Understanding the complex mechanisms driving antibiotic resistance evolution in bacteria is critical for developing effective countermeasures who.intresearchgate.netresearchgate.net. Future research will increasingly utilize integrated multi-omics approaches, combining data from genomics, transcriptomics, proteomics, and metabolomics, to gain a holistic view of how bacteria respond to ceftriaxone and develop resistance researchgate.netmicrobiologyresearch.org.
Genomic studies can identify mutations in genes like penA (encoding PBP2) that are associated with reduced susceptibility to ceftriaxone mdpi.com. Transcriptomics can reveal changes in gene expression patterns, such as the upregulation of efflux pumps or enzymes involved in resistance nih.govmdpi.com. Proteomics provides insights into the altered protein profiles of resistant strains, highlighting changes in protein pathways involved in survival and resistance researchgate.net. Metabolomics can identify metabolic adaptations that contribute to resistance or tolerance researchgate.net.
By integrating these different layers of data, researchers can build comprehensive models of resistance evolution, identify key genetic and molecular determinants, and potentially uncover novel targets for intervention. researchgate.netmicrobiologyresearch.org This approach is particularly valuable for studying complex resistance mechanisms involving multiple genes and pathways, as well as understanding the role of the microbiome in resistance dissemination microbiologyresearch.org.
Exploration of this compound in Advanced Drug Delivery Systems (Beyond Clinical Formulation)
While this compound is typically administered via injection, research is exploring advanced drug delivery systems to improve its efficacy, reduce toxicity, target specific infection sites, and potentially enable alternative routes of administration d-nb.infonih.govmdpi.comresearchgate.netresearchgate.net. These systems go beyond conventional clinical formulations and include various nanotechnology-based approaches.
Nanostructured lipid carriers (NLCs) have been investigated for encapsulating this compound to achieve controlled release and potentially enhance its effect against resistant bacteria d-nb.info. Nanoparticles made from materials like chitosan, bovine serum albumin (BSA), and modified magnetic nanoparticles are also being explored for their potential in delivering ceftriaxone, offering advantages such as improved drug loading, sustained release, and targeted delivery to infected cells nih.govnanomedicine-rj.com.
Table 2: Examples of Advanced Drug Delivery Systems for this compound under Research
| Delivery System | Material Examples | Potential Advantages | Source |
| Nanostructured Lipid Carriers (NLCs) | Lipids | Controlled release, potential for enhanced efficacy against resistant bacteria | d-nb.info |
| Nanoparticles | Chitosan, Bovine Serum Albumin (BSA), Magnetic Nanoparticles | Improved drug loading, sustained release, targeted delivery | nih.govnanomedicine-rj.com |
| Lipid-Based Delivery Systems | Biodegradable lipids | Potential for localized delivery, reduced systemic exposure | researchgate.netresearchgate.net |
| Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) | Lipids, surfactants, co-solvents | Improved solubility and oral bioavailability (though ceftriaxone is parenteral) | mdpi.com |
These advanced delivery systems aim to overcome limitations of conventional administration, such as non-specific distribution and the need for frequent dosing. d-nb.inforesearchgate.net Research in this area is crucial for maximizing the therapeutic potential of this compound in the face of evolving bacterial threats.
Q & A
Q. How can researchers evaluate the antimicrobial efficacy of ceftriaxone sodium against resistant bacterial strains?
Approach: Use standardized minimum inhibitory concentration (MIC) assays to quantify efficacy against β-lactamase-producing pathogens. Compare results with non-resistant strains to assess resistance mechanisms. Genomic analysis of bacterial isolates (e.g., bla gene detection) can identify resistance markers . For in vivo models, employ neutropenic murine thigh infection studies to correlate pharmacokinetic/pharmacodynamic (PK/PD) indices with efficacy .
Q. What methodologies are recommended for assessing the stability of this compound in varying storage conditions?
Approach: Conduct accelerated stability studies using high-performance liquid chromatography (HPLC) to quantify degradation products under controlled temperature (e.g., 25°C, 40°C) and humidity (e.g., 60% RH). Monitor parameters like pH, color change, and particulate formation. Cross-validate with mass spectrometry (LC-MS) for structural integrity analysis .
Q. How should researchers design experiments to compare therapeutic equivalence between this compound formulations?
Approach: Perform in vitro dissolution testing per USP guidelines, using biorelevant media (e.g., simulated intestinal fluid). Pair with in vivo bioavailability studies in animal models, measuring plasma concentration-time profiles. Statistical equivalence testing (e.g., two one-sided t-tests) ensures bioequivalence margins are met .
Advanced Research Questions
Q. What experimental strategies address contradictions in this compound’s solubility data when complexed with divalent cations?
Approach: Use isothermal titration calorimetry (ITC) to quantify binding affinities between ceftriaxone and cations (e.g., Ca²⁺, Mg²⁺). Computational modeling (e.g., molecular dynamics simulations) can predict solvation free energy changes, validated by experimental cyclic voltammetry data (see Table 6 in ). Control ionic strength and pH to mimic physiological conditions .
Q. How can researchers resolve discrepancies in pharmacokinetic models of this compound in pediatric versus geriatric populations?
Approach: Develop population PK models using nonlinear mixed-effects modeling (NONMEM) with covariates like renal function (eGFR) and serum albumin levels. Compare drug clearance rates across age groups using sparse sampling in clinical trials. Validate with Bayesian forecasting to adjust dosing regimens .
Q. What advanced techniques elucidate this compound’s impact on gut microbiota in long-term therapy?
Approach: Perform 16S rRNA sequencing of fecal samples from longitudinal cohort studies. Integrate metabolomics (e.g., LC-MS) to identify shifts in short-chain fatty acids. Use in vitro gut-on-a-chip models to simulate mucosal interactions and antibiotic persistence mechanisms .
Methodological Guidance for Research Design
Q. How to optimize experimental designs for studying this compound’s synergy with other antibiotics?
Approach: Apply checkerboard assays to calculate fractional inhibitory concentration indices (FICI). For time-kill studies, use log-reduction analysis over 24 hours. Synergy is defined as ≥2-log10 CFU/mL reduction compared to individual agents. Include negative controls to rule out solvent interference .
Q. What statistical frameworks are robust for analyzing contradictory clinical trial outcomes involving this compound?
Approach: Use meta-analysis with random-effects models to account for heterogeneity across studies. Sensitivity analyses (e.g., leave-one-out) identify outlier datasets. Bayesian hierarchical models can quantify uncertainty in efficacy estimates, especially for rare adverse events .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
